molecular formula C4H10ClNO2 B2432993 alpha-Aminoisobutyric acid, hydrochloride CAS No. 5938-34-1

alpha-Aminoisobutyric acid, hydrochloride

Cat. No.: B2432993
CAS No.: 5938-34-1
M. Wt: 139.58
InChI Key: QFHPUEPQOHXZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Aminoisobutyric acid, hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58. The purity is usually 95%.
BenchChem offers high-quality alpha-Aminoisobutyric acid, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Aminoisobutyric acid, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHPUEPQOHXZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Alpha-Aminoisobutyric Acid Hydrochloride (Aib-HCl): A Technical Guide to Solubility Dynamics in Aqueous vs. Organic Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alpha-aminoisobutyric acid (Aib) is a non-proteinogenic, strongly helicogenic amino acid critical in the development of peptidomimetics, foldamers, and constrained therapeutics. When handled as a hydrochloride salt (Aib-HCl), its solubility profile exhibits a stark dichotomy between aqueous and organic environments. This whitepaper elucidates the thermodynamic causality behind these solubility behaviors and provides field-validated protocols for manipulating Aib-HCl in synthetic workflows.

Structural Causality and Thermodynamic Principles

Aib features a quaternary alpha-carbon substituted with a gem-dimethyl group. This structural motif imparts significant steric hindrance and intrinsic hydrophobicity compared to linear aliphatic amino acids . However, the physical state of the compound—specifically as a hydrochloride salt (Aib-HCl)—fundamentally alters its solvation thermodynamics.

  • Aqueous Solvation: In water, the high dielectric constant (

    
    ) effectively shields the electrostatic interactions between the protonated amine (
    
    
    
    ) and the chloride counterion (
    
    
    ). The highly exothermic enthalpy of hydration (driven by ion-dipole interactions) easily overcomes the endothermic crystal lattice energy of the salt, rendering Aib-HCl highly soluble in aqueous buffers .
  • Organic Solvation: Conversely, free amino acid hydrochlorides are virtually insoluble in low-dielectric organic solvents like dichloromethane (DCM) or acetonitrile (ACN) . The lack of hydrogen-bond accepting/donating capacity in these solvents fails to compensate for the energetic cost of breaking the Aib-HCl ionic lattice. Consequently, the lipophilic advantage of the gem-dimethyl group is entirely suppressed by the dominant ionic character of the salt.

Comparative Solubility Profile

To facilitate rational solvent selection in drug development and peptide synthesis, the following table summarizes the solubility behavior of Aib-HCl across various solvent classes.

SolventDielectric Constant (

)
Solubility Profile of Aib-HClMechanistic Rationale
Water (H

O)
80.1Highly Soluble (>50 mg/mL)High

overcomes crystal lattice energy; strong ion-dipole interactions.
Methanol (MeOH) 32.7Moderately SolubleModerate

allows partial dissociation of the hydrochloride salt.
Acetonitrile (ACN) 37.5Sparingly SolublePoor hydrogen bonding capacity limits solvation of the chloride counterion .
Dichloromethane (DCM) 9.1InsolubleLow

cannot break the ionic lattice; requires base neutralization .
Hexane 1.9InsolubleNon-polar nature completely rejects the ionic Aib-HCl complex.

Note: While monomeric Aib-HCl is insoluble in organics, incorporating Aib into peptide chains dramatically increases the organic solubility of the resulting oligomers by disrupting


-sheet aggregation and promoting highly soluble 

-helical or

-helical folding .

Experimental Workflows and Protocols

To utilize Aib-HCl in organic synthesis (e.g., solid-phase or solution-phase peptide coupling), the compound must be transitioned from its salt form to a soluble complex in situ.

Protocol A: In Situ Solubilization for Organic Coupling

This self-validating protocol ensures the complete dissolution of Aib-HCl in organic solvents by utilizing a double-deprotonation strategy. Adding one equivalent of base merely forms the insoluble zwitterion; adding a second equivalent forms a highly lipophilic triethylammonium carboxylate salt, pulling the molecule into the organic phase [[1]]([Link]).

  • Suspension: Weigh the required molar equivalent of Aib-HCl and suspend it in anhydrous DCM or Chloroform (approx. 0.1 mol L

    
     concentration) under a dry nitrogen atmosphere.
    
  • Thermal Control: Cool the suspension to 0 °C using an ice bath. This controls the exothermic neutralization reaction and prevents premature degradation or side reactions.

  • Double Neutralization: Add 2.0 to 2.5 molar equivalents of an organic base, such as triethylamine (Et

    
    N) or 
    
    
    
    -diisopropylethylamine (DIPEA), dropwise to the suspension .
  • Validation Check: Stir for 30–60 minutes while allowing the mixture to warm to room temperature. The cloudy suspension will transition to a clear solution. This visual clearing validates that the ionic lattice has been broken and the lipophilic triethylammonium carboxylate complex is fully solvated.

  • Coupling: Proceed immediately with the addition of the coupling reagent (e.g., DCC, PyBOP) to activate the free amine for amidation .

Protocol B: Quantitative Solubility Determination (Shake-Flask Method)

To empirically determine the exact thermodynamic solubility limit of Aib-HCl in a novel solvent mixture:

  • Add an excess amount of Aib-HCl solid to 5.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Agitate the vial at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 hours to ensure thermodynamic equilibrium is reached between the solid lattice and the solvated ions.

  • Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet all undissolved solids.

  • Extract a 1.0 mL aliquot of the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV (using a pre-column derivatization agent like FMOC-Cl, as Aib lacks a strong native chromophore).

Mechanistic Pathway for Organic Solubilization

The following diagram illustrates the logical workflow and chemical transformations required to force Aib-HCl into an organic phase for downstream synthesis.

G A Aib-HCl (Solid) Highly Polar Crystal Lattice B Suspend in Organic Solvent (e.g., DCM, ACN, THF) A->B Insoluble Suspension C Add 2 Eq. Organic Base (e.g., Triethylamine / Et3N) B->C Stir at 0°C to RT D Eq 1: Neutralizes HCl Eq 2: Forms Et3NH+ Carboxylate C->D Double Deprotonation E Filtration / Aqueous Wash Remove Excess Salts D->E Phase Separation F Solubilized Aib Complex Ready for Peptide Coupling E->F Organic Phase Isolated

Workflow for neutralizing Aib-HCl to achieve organic solvent solubility for peptide synthesis.

Implications for Drug Development

Understanding the solubility constraints of Aib-HCl is paramount for scaling up the synthesis of modern constrained peptides. Because Aib severely restricts the


 and 

dihedral angles of the peptide backbone, it is heavily utilized to force short peptides into stable helical conformations, thereby increasing their resistance to proteolytic degradation and improving their membrane permeability. By mastering the in situ organic solubilization of Aib-HCl via precise stoichiometric neutralization, process chemists can bypass the need for expensive, pre-synthesized lipophilic Aib derivatives, streamlining the manufacturing pipeline for next-generation peptidomimetics.

References

  • Boča, R., Rádiková, Ž., Štofko, J., Vranovičová, B., & Rajnák, C. "Quantum chemical study of molecular properties of small branched-chain amino acids in water." Amino Acids 57, 11 (2025). URL:[Link]

  • Backx, S., Desmedt, W., Dejaegere, A., Simoens, A., Van de Poel, J., Krasowska, D., Audenaert, K., Stevens, C. V., & Mangelinckx, S. "Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides." International Journal of Molecular Sciences 25(9):4739 (2024). URL:[Link]

  • Mishra, A., Veerasamy, R., Jain, P. K., Dixit, V. K., & Agrawal, R. K. "Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen." Brazilian Journal of Pharmaceutical Sciences 44(4) (2008). URL:[Link]

  • Narita, M., Honda, S., Umeyama, H., & Obana, S. "The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol." Bulletin of the Chemical Society of Japan 61(1):281-284 (1988). URL:[Link]

Sources

2-Aminoisobutyric Acid Hydrochloride: Molecular Weight Determination and Application Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Structural and Chemical Significance of 2-Aminoisobutyric Acid

2-Aminoisobutyric acid (Aib, or α-aminoisobutyric acid) is a non-proteinogenic, achiral amino acid distinguished by a gem-dimethyl group at its α-carbon[1]. This unique structural feature introduces significant steric bulk, inducing a profound Thorpe-Ingold effect. This effect heavily restricts the conformational backbone dihedral angles (


, 

) of any peptide sequence containing Aib, strongly favoring the formation of rigid

-helices and

-helices[2][3].

Because of its potent helix-inducing properties and high resistance to enzymatic degradation, Aib is a critical building block in the development of synthetic peptide therapeutics (such as GLP-1 receptor agonists) and in the study of naturally occurring peptaibols[1][2].

While the free base of Aib is widely used, the hydrochloride salt form (Aib·HCl) is frequently utilized in laboratory settings. The protonation of the amine group enhances aqueous solubility, making it ideal for in vitro cellular uptake assays (e.g., studying System A amino acid transporters), and improves the shelf-life and stability of esterified derivatives (such as Aib-OMe·HCl) by preventing premature cyclization or degradation[4][5].

High-Precision Molecular Weight Calculation

To ensure absolute stoichiometric precision during solid-phase peptide synthesis (SPPS) or the formulation of molar solutions for bioassays, the molecular weight (MW) of Aib·HCl must be calculated using the most up-to-date standard atomic weights.

The empirical formula for anhydrous 2-aminoisobutyric acid hydrochloride is C₄H₁₀ClNO₂ , which comprises the Aib free base (C₄H₉NO₂) and one equivalent of hydrochloric acid (HCl)[1][4].

Table 1: Stoichiometric Mass Contribution (IUPAC 2021 Standards)

The following calculations utilize the 2021 standard atomic weights published by the IUPAC Commission on Isotopic Abundances and Atomic Weights[6][7].

ElementSymbolQuantityAtomic Weight ( g/mol )Total Mass Contribution ( g/mol )
Carbon C412.01148.044
Hydrogen H101.00810.080
Nitrogen N114.00714.007
Oxygen O215.99931.998
Chlorine Cl135.45035.450
Total 139.579 g/mol

Note: Using the precise MW of 139.579 g/mol is critical. Mistakenly using the free base MW (103.12 g/mol ) when handling the HCl salt results in a ~26% stoichiometric error, which can lead to truncated sequences in SPPS or severe osmotic artifacts in cell culture assays.

Experimental Workflows & Self-Validating Protocols

As a best practice in application science, experimental protocols must not only dictate how to perform a task but why specific parameters are chosen. The following workflows are designed as self-validating systems to ensure data integrity.

Protocol A: Preparation and Stoichiometric Validation of Aib·HCl Solutions

When preparing Aib·HCl for biological assays (e.g., non-metabolizable tracer studies), osmotic balance and exact molarity are critical for reproducible transporter kinetic data.

Step-by-Step Methodology:

  • Gravimetric Analysis: Weigh exactly 1.396 g of desiccated Aib·HCl (equivalent to 10.0 mmol) using an analytical balance (

    
     mg).
    
    • Causality: Desiccation prevents the inclusion of hygroscopic water, which would artificially inflate the mass and reduce the actual molarity of the final solution.

  • Dissolution: Dissolve the powder in 80 mL of LC-MS grade ultra-pure water.

  • pH Adjustment: Measure the pH. Adjust to pH 7.4 using 1M NaOH.

    • Causality: The unbuffered HCl salt is highly acidic. Introducing unneutralized Aib·HCl into a cell culture will cause rapid localized cytotoxicity and denature the very membrane transport proteins being studied.

  • Volumetric Adjustment: Bring the final volume to 100.0 mL in a Class A volumetric flask to achieve a precise 100 mM stock solution.

  • Self-Validation (Mohr Titration): Perform a Mohr titration on a 1 mL aliquot using standardized AgNO₃ and a potassium chromate indicator.

    • Causality: The stoichiometric precipitation of AgCl confirms the 1:1 molar ratio of chloride to the Aib cation, validating that the starting material was the intact hydrochloride salt and not a degraded free base mixture[4].

AibHCl_Prep Start Weigh 1.396 g Aib·HCl (10.0 mmol) Dissolve Dissolve in 80 mL LC-MS Grade Water Start->Dissolve pH Adjust to pH 7.4 (1M NaOH) Dissolve->pH Volume Adjust to 100.0 mL (100 mM Stock) pH->Volume Val1 Osmolality Check (Avoid Osmotic Stress) Volume->Val1 Val2 Mohr Titration (Confirm 1:1 Cl- Ratio) Volume->Val2

Workflow for preparing and validating a 100 mM Aib·HCl stock solution.

Protocol B: Overcoming Steric Hindrance in SPPS with Aib

Incorporating Aib into peptide chains is notoriously difficult due to the severe steric clash of the gem-dimethyl groups[2]. Standard coupling conditions often fail, requiring highly reactive coupling reagents and thermal energy.

Step-by-Step Methodology:

  • Activation: React Fmoc-Aib-OH (derived from neutralized Aib·HCl) with Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure) in N,N-Dimethylformamide (DMF)[2].

    • Causality: Oxyma Pure forms a highly reactive ester intermediate that is significantly less susceptible to steric hindrance than standard HOBt esters, preventing sequence truncation.

  • Coupling: Apply the activated mixture to the resin-bound peptide. Elevate the reaction temperature to 75°C using a microwave-assisted peptide synthesizer.

    • Causality: Thermal energy is mandatory to overcome the high activation energy barrier imposed by the adjacent methyl groups of Aib[2][3].

  • Self-Validation (Kaiser Test): Following a DMF wash, perform a Kaiser test on a small resin cleavage.

    • Causality: A yellow resin indicates complete coupling (no free primary amines remain). A blue resin indicates incomplete coupling, which acts as a self-validating trigger to initiate an automatic double-coupling cycle before proceeding to Fmoc deprotection.

SPPS_Aib Resin Peptide-Resin (Free Amine) Couple Microwave Coupling (75°C, 30 min) Resin->Couple Activate Activate Fmoc-Aib-OH (DIC / Oxyma) Activate->Couple Wash DMF Wash Couple->Wash Test Kaiser Test Wash->Test Test->Couple Blue (Positive) Success Proceed to Deprotection Test->Success Yellow (Negative)

Microwave-assisted SPPS coupling cycle for sterically hindered Aib residues.

Analytical Validation of Aib·HCl

To confirm the identity and purity of synthesized or commercially procured Aib·HCl, orthogonal analytical techniques should be employed prior to use in sensitive applications:

  • Mass Spectrometry (ESI-MS): In positive ion mode, the hydrochloride salt dissociates. The mass spectrometer will detect the protonated free base

    
     at an exact 
    
    
    
    of 104.07. The chloride counterion is detected in negative ion mode at
    
    
    34.97 and 36.97, displaying the characteristic 3:1 isotopic ratio of chlorine[4].
  • Nuclear Magnetic Resonance (¹H-NMR): When dissolved in D₂O, the six equivalent protons of the gem-dimethyl group appear as a sharp, highly intense singlet at approximately

    
     1.5 ppm. The complete absence of 
    
    
    
    -protons in the spectrum confirms the
    
    
    -disubstitution characteristic of Aib.

Conclusion

The successful integration of 2-aminoisobutyric acid hydrochloride into drug development pipelines relies fundamentally on stoichiometric precision. By utilizing the exact IUPAC-derived molecular weight of 139.579 g/mol and implementing self-validating experimental protocols, researchers can confidently leverage Aib's unique helix-inducing properties while avoiding the pitfalls of steric hindrance and molarity errors.

References

  • Title: ATOMIC WEIGHTS OF THE ELEMENTS 2021 Source: IUPAC Commission on Isotopic Abundances and Atomic Weights (qmul.ac.uk) URL: [Link][6]

  • Title: Standard atomic weights of the elements 2021 (IUPAC Technical Report) Source: Pure and Applied Chemistry (De Gruyter) URL: [Link][7]

  • Title: 2-Aminoisobutyric acid Source: Wikipedia URL: [Link][1]

  • Title: Methyl 2-aminoisobutyrate hydrochloride Source: PubChem (National Center for Biotechnology Information) URL: [Link][4]

  • Title: Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides Source: Chemical Communications (RSC Publishing) URL: [Link][2]

  • Title: Design and Conformation of Peptides Containing α, α-Disubstituted α-Amino Acids Source: JST (Japan Science and Technology Agency) URL: [Link][3]

Sources

alpha-aminoisobutyric acid blood-brain barrier permeability

Quantitative Assessment of Blood-Brain Barrier Permeability Using -Aminoisobutyric Acid (AIB)

Mechanistic Basis, Experimental Protocols, and Kinetic Modeling[1]

Executive Summary

The quantification of Blood-Brain Barrier (BBB) integrity is a cornerstone of neuropharmacology and CNS pathology research. While large molecular weight tracers (e.g., Evans Blue, IgG) detect catastrophic barrier failure, they lack the sensitivity to quantify subtle alterations in permeability.

1

This guide details the physiological basis of AIB exclusion in the healthy brain, the kinetics of its transport under pathological conditions, and the "Gold Standard" protocols for determining the unidirectional influx constant (

Part 1: Physicochemical Properties & Transport Mechanisms[1][2]

To utilize AIB effectively, one must understand why it is a superior marker compared to natural amino acids.

1.1 The Metabolic Advantage

Unlike natural amino acids (e.g., Leucine, Alanine), AIB is not incorporated into proteins nor significantly metabolized by brain tissue. This isolation of transport from metabolism simplifies kinetic modeling, allowing the assumption that tissue accumulation reflects barrier crossing solely.

1.2 The Polarity of Transport (The "Trap" Mechanism)

AIB is a specific substrate for System A (sodium-dependent, alanine-preferring). The utility of AIB as a permeability marker relies on the asymmetric distribution of System A transporters at the BBB.

  • Luminal Membrane (Blood-facing): In a healthy BBB, System A activity is virtually absent.[1] AIB cannot easily enter via carrier-mediated transport. It has negligible affinity for the luminal System L (leucine-preferring) transporter in the presence of physiological levels of competing neutral amino acids.

  • Abluminal Membrane (Brain-facing): System A is highly expressed here but operates to pump amino acids out of the brain interstitial fluid (ISF) into the endothelial cell, or maintain a gradient.[2][3]

  • Paracellular Leak: Tight junction disruption allows passive diffusion.[1]

  • Transporter Mis-localization: System A may be upregulated or expressed on the luminal membrane, actively pumping AIB into the brain.

This makes AIB a dual-marker for physical barrier breakdown and transporter dysregulation.[1]

BBB_Transportcluster_bloodBlood (Lumen)cluster_endoEndothelial Cellcluster_brainBrain ParenchymaAIB_BloodAIB (Tracer)CytoCytoplasmAIB_Blood->CytoPassive Diffusion(Very Slow)AIB_Blood->CytoSystem L(Blocked by Competitors)Nat_AANatural AAs(Competitors)AIB_BrainAIB (Accumulated)Cyto->AIB_BrainPassive Leak(Pathology)AIB_Brain->CytoSystem A(Active Efflux)

Figure 1: Asymmetric transport of AIB. Note the restricted entry at the luminal interface in healthy tissue and the active retrieval (System A) at the abluminal interface.

Part 2: Comparative Analysis of BBB Markers

AIB occupies a specific niche between small ions and large proteins.[1]

MarkerMW (Da)Radius (

)
Transport TypePrimary Utility
Sucrose 3424-5Passive DiffusionAssessing tight junction "pore" size; strictly extracellular.
AIB 103 ~3 Restricted / System A Sensitive detection of early BBB opening; small molecule drug surrogate.
Evans Blue 960*~25-30Albumin-boundGross barrier disruption (hemorrhage, severe stroke).
IgG 150k~55Vesicular / LeakLarge molecule drug delivery; antibody penetration.[1]

*Evans Blue binds to Albumin (69 kDa) in vivo.

Part 3: Experimental Protocol (In Situ Brain Perfusion)[1]

While intravenous (IV) bolus injection is common, In Situ Brain Perfusion is the superior method for mechanistic studies as it allows total control over the perfusate concentration, eliminating metabolic competition from plasma amino acids.

3.1 Pre-requisites
  • Tracer:

    
    C-AIB (Alpha-aminoisobutyric acid, carboxyl-14C).[4] Specific activity 
    
    
    50 mCi/mmol.
  • Vascular Marker:

    
    H-Sucrose or 
    
    
    H-Inulin (to correct for vascular volume,
    
    
    ).[1]
  • Perfusate: Bicarbonate-buffered physiological saline (Krebs-Henseleit), oxygenated (95% O

    
    /5% CO
    
    
    ), pH 7.4.
3.2 Step-by-Step Workflow
  • Anesthesia & Exposure: Anesthetize rat (Ketamine/Xylazine).[1] Expose the Common Carotid Artery (CCA).

  • Ligation: Ligate the External Carotid Artery (ECA) and Pterygopalatine artery to direct flow solely to the internal carotid (brain).[1]

  • Cannulation: Insert a PE-50 catheter into the CCA, pointing upstream (retrograde) or downstream depending on the specific technique (retrograde via ECA is common to preserve CCA flow until the moment of perfusion).

  • Perfusion:

    • Rate: 10 mL/min (rat) to match physiological cerebral blood flow.[1]

    • Duration: 60 to 600 seconds. Short durations (<2 min) measure influx; longer durations risk back-flux.

    • Composition: Perfusate contains

      
      C-AIB (
      
      
      ) and
      
      
      H-Sucrose (
      
      
      ).[1]
  • Termination: Decapitate immediately.

  • Processing:

    • Remove brain, dissect regions (cortex, striatum, tumor).

    • Solubilize tissue (Solvable™ or equivalent).[1]

    • Dual-channel Liquid Scintillation Counting (LSC).[1]

Perfusion_ProtocolPrep1. Surgical Prep(Ligate ECA/Pterygopalatine)Cannulate2. Cannulation(PE-50 into CCA)Prep->CannulatePerfuse3. Perfusion (10 mL/min)Tracer: 14C-AIB + 3H-SucroseCannulate->PerfuseTerm4. Decapitation & Harvest(t = 60-600s)Perfuse->TermStrict TimingCount5. LSC Analysis(Calculate DPM)Term->Count

Figure 2: In Situ Brain Perfusion Workflow. Critical control points are the ligation efficiency and perfusion timing.

Part 4: Quantitative Analysis & Kinetic Modeling[2]

The goal is to calculate the Unidirectional Influx Constant (


)
4.1 The Operational Equation

The amount of tracer in the brain tissue (


1

Where:

  • 
    : Unidirectional blood-to-brain transfer constant (mL/g/min).[1][5]
    
  • 
    : The "Exposure" or Area Under the Curve (AUC) of plasma concentration.
    
  • 
    : Vascular volume (mL/g), determined by the 
    
    
    H-Sucrose space.
4.2 Calculating

(Multiple-Time Uptake Method)

To ensure accuracy, perform the experiment at multiple time points (e.g., 5, 10, 15, 20 min).

  • Plot Data:

    • Y-axis: Apparent Volume of Distribution (

      
      ).[1]
      
    • X-axis: Exposure Time (

      
      ).[1]
      
  • Linear Regression:

    • The slope of the line is

      
      .
      
    • The Y-intercept is

      
       (Initial volume of distribution, often approximating 
      
      
      ).
1
4.3 Reference Values
  • Healthy Rat Cortex:

    
     mL/g/min.[1]
    
  • High Grade Glioma:

    
     mL/g/min.[1]
    

Kinetic_ModelPlasmaPlasmaCp(t)VascularVascularSpace (Vv)Plasma->VascularInstantBrainBrainParenchymaVascular->BrainKin(Permeability)Brain->VascularKout(Negligible for AIB)

Figure 3: Compartmental model for AIB kinetics. Note that Kout is ignored in short-duration experiments due to AIB trapping.

Part 5: Troubleshooting & Validation

Issue 1: High Background Counts

  • Cause: Incomplete washout of the vascular tracer.

  • Solution: Ensure the vascular marker (

    
    H-Sucrose) counts are subtracted accurately using the dual-isotope spillover correction method.
    

Issue 2: Non-Linear Uptake

  • Cause: Experiment duration too long (>20 min), leading to back-flux or saturation.

  • Solution: Restrict sampling to the linear uptake phase (typically 0-15 min for AIB).

Issue 3: Metabolism Artifacts

  • Validation: Although AIB is "non-metabolizable," always verify by running a TLC (Thin Layer Chromatography) on brain homogenate if using a new animal model to confirm radioactivity remains as parent AIB.[1]

References
  • Blasberg, R. G., Fenstermacher, J. D., & Patlak, C. S. (1983). Transport of alpha-aminoisobutyric acid across brain capillary and cellular membranes. Journal of Cerebral Blood Flow & Metabolism. Link

  • Smith, Q. R. (2003). A review of blood-brain barrier transport techniques.[1] Methods in Molecular Medicine. Link

  • Hawkins, R. A., O'Kane, R. L., Simpson, I. A., & Viña, J. R. (2006). Structure of the blood-brain barrier and its role in the transport of amino acids. The Journal of Nutrition.[6] Link

  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study blood-brain barrier transport in the rat. American Journal of Physiology. Link

  • Keep, R. F., & Smith, D. E. (2011). Choroid plexus transport: gene deletion studies.[1] Fluids and Barriers of the CNS. Link

difference between Aib-OH and Aib-HCl for synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical and Mechanistic Dichotomy of Aib-OH vs. Aib-HCl in Advanced Peptide Synthesis

Executive Summary

The incorporation of


-aminoisobutyric acid (Aib), an 

-disubstituted amino acid, is a cornerstone strategy in modern peptide drug development. Its gem-dimethyl group restricts the dihedral angles (

,

) of the peptide backbone, strongly inducing

-helical or

-helical conformations and conferring profound resistance to proteolytic degradation (e.g., DPP-IV resistance in GLP-1 receptor agonists).

However, the synthesis of Aib-containing peptides is notoriously difficult due to extreme steric hindrance. A fundamental decision in synthetic route design is the choice between Aib-OH (the free zwitterionic amino acid) and Aib-HCl (the hydrochloride salt, often utilized as an esterified derivative). This whitepaper delineates the physicochemical differences between these two forms, the causality behind their respective synthetic workflows, and the advanced coupling methodologies required to overcome their steric barriers.

Physicochemical Profiling: Zwitterion vs. Hydrochloride Salt

The physical state of the Aib starting material dictates its solubility, stability, and role in the synthetic pipeline[1].

PropertyAib-OH (Free Base)Aib-HCl (Hydrochloride Salt / Ester Salts)
Chemical State Zwitterionic at neutral pH.Protonated amine (

).
Solubility Profile Soluble in water; poorly soluble in aprotic organic solvents (DMF, DCM) without derivatization[1].Highly soluble in aqueous media and polar protic solvents. Esterified salts (e.g., H-Aib-OMe·HCl) are soluble in DMF/DCM.
Synthetic Role Raw starting material for synthesizing N-protected derivatives (Fmoc-Aib-OH, Boc-Aib-OH) for Solid-Phase Peptide Synthesis (SPPS).Utilized as a stable nucleophile in solution-phase segment condensation.
Stability High lattice energy; extremely stable but unreactive without basic aqueous activation.Prevents premature degradation and diketopiperazine formation during storage.

Causality in Selection: Researchers select Aib-OH when performing de novo N-protection. Because it is a zwitterion, it must be dissolved in an aqueous alkaline buffer (e.g.,


) to deprotonate the ammonium group, rendering the amine nucleophilic enough to attack protecting group donors like Fmoc-OSu.
Conversely, Aib-HCl  (specifically C-terminal protected salts like H-Aib-OtBu·HCl) is selected for solution-phase synthesis. Free amines of short, hindered peptides are prone to volatility or degradation; the HCl salt locks the amine in a stable, non-nucleophilic state until it is intentionally liberated in situ[2].

Mechanistic Implications: Steric Hindrance and The Base Neutralization Imperative

The Gem-Dimethyl Effect

The primary challenge in Aib synthesis is steric hindrance. The two methyl groups on the


-carbon physically obstruct the approach of reacting amino and carboxyl groups[3]. When standard carbodiimides (DIC) and OBt-based additives (HOBt) are used, the resulting OBt active ester is not reactive enough to overcome this steric shield, leading to truncated sequences or massive accumulation of unreacted starting material[3].
The Base Neutralization Imperative for Aib-HCl

When using an Aib-HCl derivative as a nucleophile, the salt must be neutralized to free the amine. However, the slow coupling rate inherent to Aib creates a dangerous kinetic window. If a strong, unhindered base is used in excess, the activated carboxyl component (the incoming amino acid) spends prolonged time in a highly basic environment. This drastically increases the risk of oxazolone-mediated epimerization of the activated chiral residue[4].

Expert Insight: To mitigate this, researchers must use highly sterically hindered, non-nucleophilic bases. While


-Diisopropylethylamine (DIPEA) is standard, the use of 2,4,6-trimethylpyridine (TMP/collidine) is often superior for hindered segment couplings. TMP is a weaker base (pKa ~7.4) that effectively neutralizes the HCl salt without catalyzing the abstraction of the 

-proton on the activated C-terminal residue, thereby preserving stereochemical integrity[4].

Workflow cluster_0 Aib-OH (Zwitterion) Pathway cluster_1 Aib-HCl (Salt) Pathway A Aib-OH (Free Amino Acid) B Aqueous Base (Na2CO3 / H2O) A->B C N-Protection (e.g., Fmoc-OSu) B->C D Fmoc-Aib-OH (Ready for SPPS) C->D E H-Aib-OR·HCl (Esterified Salt) F Organic Solvent (DMF / DCM) E->F G In Situ Neutralization (DIPEA / TMP) F->G H Nucleophilic Attack (Amide Bond Formation) G->H

Caption: Workflow comparison of Aib-OH N-protection vs. Aib-HCl neutralization and coupling.

Advanced Coupling Strategies

To force the amide bond formation involving Aib, the electrophilicity of the activated carbonyl must be maximized.

  • OAt and Oxyma Esters: Reagents like HATU, PyAOP, and COMU are mandatory. HATU generates an OAt ester. The nitrogen atom at the 7-position of the HOAt leaving group provides neighboring group participation, acting as an internal base to funnel the hindered Aib amine toward the carbonyl carbon[3][5].

  • Acid Fluorides: For the most extreme cases (e.g., Aib-Aib couplings), Fmoc-amino acid fluorides generated in situ by TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are utilized. The fluoride ion is an exceptional leaving group and is small enough to avoid compounding the steric bulk of the gem-dimethyl groups[5].

Activation A Fmoc-Aib-OH (Sterically Hindered) B Standard Reagents (DIC/HOBt) A->B E Advanced Reagents (HATU / COMU / TFFH) A->E C OBt Ester (Low Reactivity) B->C Slow D Incomplete Coupling (<50% Yield) C->D F OAt Ester / Acid Fluoride (High Reactivity) E->F Fast G Complete Coupling (>95% Yield) F->G

Caption: Steric hindrance mechanism and the efficacy of advanced coupling reagents for Aib.

Quantitative Data: Coupling Efficiencies

The following table summarizes the quantitative effectiveness of various coupling strategies for Aib incorporation[3][4][5].

Coupling SystemReactive IntermediateSuitability for AibTypical Yield (14h)Epimerization Risk (Preceding AA)
DIC / HOBt OBt EsterPoor (Fails for Aib-Aib)< 40%Low
HBTU / DIPEA OBt EsterModerate~ 60%Moderate
HATU / DIPEA OAt EsterHigh> 90%High (if slow)
HATU / TMP OAt EsterHigh (Optimal for segments)> 94%Very Low (5.8%)[4]
TFFH / DIPEA Acid FluorideVery High (Aib-Aib capable)> 95%Low

Self-Validating Experimental Protocols

Protocol 1: Solution-Phase Coupling using H-Aib-OtBu·HCl (Neutralization Workflow)

Objective: Couple Fmoc-L-Val-OH to H-Aib-OtBu·HCl.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere, dissolve Fmoc-L-Val-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Nucleophile Addition: Add H-Aib-OtBu·HCl (1.1 eq) to the solution. Causality: The salt remains inert until base is added, preventing side reactions.

  • In Situ Neutralization: Dropwise add TMP (2,4,6-collidine) (3.0 eq). Causality: 1.1 eq neutralizes the HCl salt liberating the Aib amine; the remaining 1.9 eq acts as the non-nucleophilic proton acceptor for the coupling mechanism[4].

  • Reaction Progression: Stir at room temperature for 4-6 hours. Monitor via LC-MS.

  • Validation & Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (removes excess TMP and unreacted Aib), saturated

    
     (removes acidic byproducts), and brine. Dry over 
    
    
    
    and concentrate.
Protocol 2: SPPS Incorporation of Fmoc-Aib-OH via Acid Fluoride Activation

Objective: Couple Fmoc-Aib-OH onto a resin-bound peptide.

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes, then drain.

  • Activation: In a separate vial, dissolve Fmoc-Aib-OH (3.0 eq relative to resin loading) and TFFH (3.0 eq) in DMF[5].

  • Base Addition: Add DIPEA (6.0 eq) to generate the Fmoc-Aib-F (acid fluoride) in situ. Allow pre-activation for 3 minutes.

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 60 minutes.

  • Validation: Perform a Kaiser test. If a slight blue color persists (indicating incomplete coupling due to steric clash), perform a double coupling with fresh reagents before proceeding to Fmoc deprotection[3].

References

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Aib-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a powerful strategy in peptide design for inducing and stabilizing helical conformations, thereby enhancing proteolytic stability and bioavailability.[1][2][3] However, the unique steric hindrance posed by the gem-dimethyl group on its α-carbon presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols.[2][4][5] This guide provides an in-depth analysis of the synthetic hurdles associated with Aib and offers field-proven protocols and optimization strategies. We will explore advanced coupling reagents, the transformative impact of microwave-assisted synthesis, and robust monitoring techniques to enable the successful and efficient synthesis of Aib-containing peptides for research and drug development.

The Foundational Challenge: Steric Hindrance of Aib

The core difficulty in synthesizing Aib-containing peptides lies in the steric bulk of the two methyl groups on the α-carbon.[5] This structural feature, while responsible for Aib's desirable conformational constraints, physically obstructs the formation of the peptide bond.

This steric clash manifests in two critical stages of the SPPS cycle:

  • Coupling of an incoming amino acid to an N-terminal Aib residue: The Aib residue on the growing peptide chain shields its own N-terminal amine, making it a poor nucleophile.

  • Coupling of Fmoc-Aib-OH to the growing peptide chain: The gem-dimethyl group hinders the approach of the resin-bound amine to the activated carboxyl group of the Aib.

Failure to overcome this activation energy barrier leads to incomplete coupling reactions, resulting in the accumulation of deletion sequences and significantly reduced purity and yield of the target peptide.[5]

cluster_0 The Steric Hindrance Challenge cluster_1 ActivatedAA Activated Fmoc-Xaa-OH Barrier ActivatedAA->Barrier ResinPeptide H₂N-Aib-[Peptide]-Resin Me1 CH₃ Me2 CH₃ Barrier->ResinPeptide label_text Steric Clash Blocks Amide Bond Formation

Figure 1: Steric hindrance from Aib's gem-dimethyl group.

Strategic Pillars for Successful Aib Incorporation

To overcome these challenges, a multi-faceted approach focusing on coupling chemistry, reaction conditions, and diligent monitoring is required.

The Arsenal: High-Potency Coupling Reagents

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often insufficient for driving Aib couplings to completion.[6] The synthesis demands reagents that generate highly reactive activated esters capable of overcoming the steric barrier.

Reagent ClassExamplesActivated SpeciesEfficacy & Commentary
Uronium/Aminium Salts HATU , HCTU, HBTUOAt, O-6-ClBt, OBt estersHATU is a gold standard for difficult couplings, forming highly reactive OAt esters.[7] It consistently outperforms HOBt-based reagents like HBTU.
Oxyma-Based Uronium COMU Oxyma estersAn excellent alternative to HATU with comparable or superior efficiency, especially in microwave-assisted SPPS.[8][9] COMU is also safer, avoiding the potentially explosive HOBt/HOAt byproducts.[8]
Phosphonium Salts PyAOP, PyBOP OAt, OBt estersPowerful activating agents that have long been used for hindered couplings.
Carbodiimides + Additives DIC + Oxyma Oxyma estersA highly effective and economical combination. The use of Oxyma as an additive is superior to HOBt for Aib couplings.[10] This cocktail is particularly well-suited for automated microwave SPPS.[10][11][12]
Acyl Fluorides TFFHAcyl FluorideGenerates extremely reactive amino acid fluorides. This method is reserved for the most challenging couplings where other reagents have failed.[7][8]

Senior Scientist's Recommendation: For routine Aib synthesis, the DIC/Oxyma combination in a microwave synthesizer offers a robust and cost-effective solution. For particularly stubborn couplings or manual synthesis, HATU or COMU are the reagents of choice.

Driving the Reaction: Optimized Conditions

Microwave-Assisted SPPS (MA-SPPS): The application of microwave energy is arguably the most significant advancement for the synthesis of Aib-containing peptides. Microwave irradiation provides rapid, uniform heating that efficiently drives sterically hindered couplings to completion in minutes, a process that could take hours or fail completely at room temperature.[4][13][14] Temperatures between 75°C and 100°C are commonly employed for Aib coupling steps.[9][10]

Double Coupling: This is a simple yet highly effective technique for ensuring complete acylation. After the initial coupling reaction, the vessel is drained and the coupling is repeated with a fresh solution of activated amino acid and reagents.[7] This is a mandatory consideration for conventional (non-microwave) synthesis of Aib peptides.

Solvent Choice: While N,N-Dimethylformamide (DMF) is the default solvent, poor solvation of the growing peptide-resin can lead to aggregation and incomplete reactions. In such cases, switching to the stronger solvating solvent N-Methyl-2-pyrrolidone (NMP) or a mixture (e.g., DCM/DMF/NMP) can be beneficial.[7]

Figure 2: Comparison of a standard vs. modified Aib SPPS cycle.

The Quality Control: Monitoring Reaction Completion

Given the high probability of incomplete reactions, monitoring each coupling step involving Aib is not optional, but essential.

  • Kaiser Test: This colorimetric test detects free primary amines on the resin.[15] A small sample of resin beads is taken after the coupling step; a positive result (blue color) indicates an incomplete reaction, necessitating a second coupling.[5][15]

  • HPLC/MS Analysis: For ultimate confirmation, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry. This will definitively identify the presence and quantity of any deletion sequences.[5]

Detailed Experimental Protocols

The following protocols are designed for the synthesis of a model Aib-containing peptide (e.g., H-Tyr-Aib-Aib-Phe-Leu-NH₂) on a 0.1 mmol scale using a Rink Amide resin.

Protocol 1: Microwave-Assisted Synthesis (Recommended)

This protocol leverages the efficiency of microwave heating and a DIC/Oxyma coupling cocktail.[10]

Materials:

  • Resin: Rink Amide MBHA (0.4-0.6 mmol/g loading)

  • Amino Acids: Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-Aib-OH, Fmoc-L-Tyr(tBu)-OH (5 eq.)

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Cocktail:

    • DIC (10 eq., e.g., 1.0 M in DMF)

    • Oxyma Pure (5 eq., e.g., 0.5 M in DMF)

  • Solvents: HPLC-grade DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat resin with deprotection solution (2 x 5 min) under microwave irradiation at 50°C.

    • Wash resin with DMF (5 x).

  • Amino Acid Coupling (Standard Residues: Leu, Phe, Tyr):

    • Add the Fmoc-amino acid (5 eq.), followed by the Oxyma solution and then the DIC solution to the reaction vessel.

    • Microwave at 90°C for 3 minutes.[10]

    • Wash resin with DMF (5 x).

  • Amino Acid Coupling (Aib Residues and coupling to Aib):

    • Add Fmoc-Aib-OH (5 eq.), followed by the Oxyma solution and then the DIC solution.

    • Microwave at 100°C for 10 minutes.[10]

    • Wash resin with DMF (5 x).

    • Optional but recommended: Perform a Kaiser test. If positive, repeat this step.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2).

  • Cleavage and Precipitation:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat with cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Protocol 2: Conventional Synthesis with Double Coupling

This protocol is for laboratories without a microwave synthesizer and relies on a powerful uronium reagent and the double coupling technique.[7]

Materials:

  • Same as Protocol 1, except for the coupling cocktail.

  • Coupling Cocktail:

    • HATU (3.9 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

    • Fmoc-amino acid (4 eq.)

Methodology:

  • Resin Swelling & Deprotection: As per Protocol 1 (steps 1 & 2), but performed at room temperature for 10-15 minutes per deprotection.

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate for 45-60 minutes at room temperature. For Aib couplings, extend this to 2-4 hours.[5]

    • Drain the reaction solution and wash with DMF (3x).

  • Monitoring: Perform a Kaiser test.

    • If negative (yellow beads), proceed to Step 5.

    • If positive (blue beads), proceed to Step 4.

  • Second Coupling (Double Coupling):

    • Repeat Step 2 with a fresh solution of activated amino acid.

    • Agitate for the same duration as the first coupling.

    • Drain and wash with DMF (5x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid.

  • Cleavage: As per Protocol 1 (steps 6 & 7).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling 1. Insufficient reagent potency.2. Steric hindrance too high for conditions.3. Peptide-resin aggregation.1. Switch to a more potent reagent (HATU, COMU).[7][8]2. Perform a double coupling.[7]3. Use microwave heating or increase conventional temperature.[4][7]4. Change solvent from DMF to NMP.[7]
Significant Deletion Sequences by MS Cumulative failure of coupling steps throughout the synthesis.Re-synthesize using more aggressive conditions from the start (e.g., microwave at higher temp/longer time, mandatory double coupling for all Aib steps).
Low Final Yield 1. Incomplete couplings leading to truncated sequences.2. Diketopiperazine (DKP) formation at the N-terminal dipeptide stage.[5]1. Implement all solutions for incomplete coupling.2. If the sequence is susceptible (e.g., Aib-Pro at N-terminus), synthesize and incorporate a pre-formed Fmoc-Xaa-Aib-OH dipeptide block to bypass the vulnerable stage on the resin.[5]

References

  • Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Google Search.
  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(80), 12049–12052. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem Technical Support Center.
  • Fmoc-Aib-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem Technical Support Center.
  • Carpino, L. A., et al. (2002). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Journal of the American Chemical Society, 124(31), 9214-9223. [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Okuyama, K., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6463-6469. [Link]

  • Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies. [Link]

  • Microwave Assisted SPPS of Symmetrically Branched Peptides.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Solid phase peptide synthesis: new resin and new protecting group. Rowan University. [Link]

  • Solid phase peptide synthesis. Moodle@Units. [Link]

  • General approach to the synthesis of short α-helical peptides. Journal of the American Chemical Society. [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Chatterjee, A., et al. (2014). Ribosomal incorporation of backbone modified amino acids via an editing-deficient aminoacyl-tRNA synthetase. Nucleic Acids Research, 42(12), 7955-7966. [Link]

  • Summary of the experimental conditions employed for SPPS. ResearchGate. [Link]

  • Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins. MDPI. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • New Protecting Group Strategies for the Solid-Phase Synthesis and Modification of Peptides, Oligonucleotides, and Oligosaccharides. PubMed. [Link]

  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. PubMed. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Monitoring of Peptide Coupling and Capping. AAPPTec. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

  • Demizu, Y., et al. (2012). Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid. Journal of Peptide Science, 18(7), 466-475. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Aminoacyl-tRNA synthetases and uses thereof.
  • SPPS Tips For Success Handout. Mesa Labs. [Link]

Sources

Overcoming the Gem-Dimethyl Barrier: Advanced Coupling Strategies for Aib Residues

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of


-aminoisobutyric acid (Aib) into peptide sequences is a critical strategy in modern peptidomimetic drug design, particularly for inducing helical conformation and conferring metabolic stability against proteases (e.g., in GLP-1 agonists like Semaglutide). However, the gem-dimethyl group at the 

-carbon introduces severe steric hindrance, rendering standard solid-phase peptide synthesis (SPPS) protocols inefficient. This guide details the mechanistic barriers of Aib coupling and provides field-proven protocols using next-generation reagents (COMU, Oxyma/DIC) and "nuclear option" methodologies (Acid Chlorides) to ensure high-fidelity synthesis.

Part 1: Mechanistic Insight & Reagent Selection

The Steric Bottleneck & The Oxazolone Trap

The difficulty in coupling Aib lies not just in the approach of the incoming nucleophile, but in the stability of the activated intermediate. Unlike standard amino acids, Aib derivatives rapidly cyclize to form a 4,4-dimethyl-5(4H)-oxazolone.

While oxazolones are typically reactive intermediates, the gem-dimethyl substitution stabilizes this ring, making it less electrophilic and sluggish to react with the amine of the growing peptide chain. This leads to slow kinetics, incomplete coupling, and "deletion sequences" where the Aib residue is missing.[1]

Reagent Landscape: Moving Beyond HATU

While HATU has long been the gold standard, recent data suggests that Oxyma-based reagents and acid chlorides offer superior performance for Aib-rich sequences.

Reagent ClassReagentSuitability for AibMechanism Note
Uronium (Oxyma) COMU Excellent Superior leaving group (Oxyma) vs. HOAt; safer by-products; often higher yields than HATU for Aib-Aib.[2][3]
Carbodiimide DIC + Oxyma Excellent The "Green" choice. Highly effective for Aib oligomers (up to 17-mers) and microwave synthesis.
Uronium (Benzotriazole) HATU Good The traditional benchmark. Effective for Aib-X, but struggles with Aib-Aib compared to COMU.
Acid Fluoride TFFH Very Good Generates acid fluorides in situ.[3] Excellent for sterically hindered couplings but moisture sensitive.
Acid Chloride BTC / Triphosgene Superior The "Nuclear Option." Generates highly reactive acid chlorides. Mandatory for N-Me-Aib or extremely difficult junctions.
Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the aggressiveness of your coupling strategy.

Aib_Decision_Tree Start Identify Coupling Junction Check_Type What is the sequence? Start->Check_Type X_to_Aib X -> Aib (Coupling onto Aib) Check_Type->X_to_Aib Hard Aib_to_X Aib -> X (Coupling Aib to Resin) Check_Type->Aib_to_X Moderate Aib_to_Aib Aib -> Aib (The Difficult Case) Check_Type->Aib_to_Aib Severe Protocol_Adv Protocol B: Microwave DIC/Oxyma OR TFFH X_to_Aib->Protocol_Adv Protocol_Std Protocol A: COMU or HATU (Double Couple) Aib_to_X->Protocol_Std Aib_to_Aib->Protocol_Adv Standard Protocol_Nuc Protocol C: In-situ Acid Chloride (Triphosgene/BTC) Aib_to_Aib->Protocol_Nuc If Fails

Figure 1: Decision matrix for selecting coupling conditions based on steric severity.

Part 2: Experimental Protocols

Protocol A: Microwave-Assisted DIC/Oxyma (Recommended)

This protocol is ideal for automated synthesizers and routine Aib incorporations. It avoids the risk of guanidinylation associated with uronium salts (HATU/HBTU) during slow reactions.

Reagents:

  • Activator: 1.0 M Oxyma Pure in DMF.

  • Base/Coupler: 0.5 M DIC (Diisopropylcarbodiimide) in DMF.

  • Amino Acid: 0.2 M Fmoc-Aib-OH in DMF.

Step-by-Step:

  • Deprotection: Remove Fmoc using 20% Piperidine/DMF (standard protocol).[1]

  • Wash: DMF (5x).

  • Activation:

    • Add 5.0 equivalents of Fmoc-Aib-OH.

    • Add 5.0 equivalents of Oxyma Pure.

    • Add 5.0 equivalents of DIC.

    • Note: Pre-activation is NOT recommended for DIC/Oxyma; add reagents directly to resin.

  • Coupling (Microwave):

    • Ramp to 75°C (or 90°C for Aib-Aib) over 2 minutes.

    • Hold at temperature for 10 minutes .

    • Power limit: 30-50W to prevent overheating.

  • Double Coupling (Mandatory for Aib-Aib):

    • Drain and wash resin.[1][4]

    • Repeat step 3 & 4 with fresh reagents.

  • Monitoring:

    • Do not use Kaiser Test. It often gives false negatives due to sterics preventing the ninhydrin reaction.

    • Use Chloranil Test or Micro-cleavage (cleave ~2mg resin with TFA, analyze by HPLC/MS) to confirm completion.

Protocol B: The "Nuclear Option" (In-Situ Acid Chloride)

Use this when standard coupling fails (e.g., N-Me-Aib or Aib-Aib-Aib blocks). Acid chlorides are highly reactive and bypass the oxazolone stability issue to some extent.

Safety Warning: This protocol uses Bis(trichloromethyl)carbonate (BTC/Triphosgene), which generates Phosgene gas. Must be performed in a well-ventilated fume hood.

Reagents:

  • Fmoc-Aib-OH (or hindered AA).[1]

  • BTC (Bis(trichloromethyl)carbonate).

  • 2,4,6-Collidine (Base).

  • THF (Anhydrous) or DCM (Anhydrous). Avoid DMF for activation step.

Step-by-Step:

  • Activation (In Solution):

    • In a dry vial, dissolve Fmoc-Aib-OH (5 eq) and BTC (1.65 eq) in anhydrous THF.

    • Add Collidine (14 eq) dropwise.

    • A white precipitate (collidinium chloride) will form.

    • Stir for 1–2 minutes. The Fmoc-amino acid chloride is now generated.

  • Coupling:

    • Add the resulting suspension directly to the pre-swelled resin (DCM or DMF washed).

    • Agitate for 1 hour at room temperature.

    • Note: Microwave heating is generally NOT required for acid chlorides due to their high reactivity.

  • Quenching:

    • Wash resin with DCM (dry) then DMF.

    • Add 10% MeOH/DCM to quench any residual acid chloride/phosgene traces before disposal.

Part 3: Data & Optimization[1]

Comparative Efficiency

The following table summarizes yield expectations for the difficult coupling of Fmoc-Aib-OH onto H-Aib-PNA-Resin (a model difficult system).

Reagent SystemConditionsYield (%)Deletion (%)
HBTU / DIPEA 2x 1hr, RT< 40%> 60%
HATU / DIPEA 2x 1hr, RT83%17%
COMU / DIPEA 2x 1hr, RT99% < 1%
DIC / Oxyma 10 min, 90°C (MW)> 99% 0%
Troubleshooting Guide

Issue: Low Yield / Deletion Sequences

  • Cause: Incomplete activation or oxazolone stability.

  • Fix: Switch to Protocol B (Acid Chloride) or increase Microwave temperature to 90°C (ensure Fmoc is stable; Fmoc-Cys/His are sensitive to high heat, but Aib is robust).

Issue: Epimerization

  • Context: Aib is achiral, so it cannot epimerize. However, the preceding residue (X in X-Aib) is at high risk during the coupling of Aib to it.

  • Fix: Use Oxyma/DIC or COMU/TMP (Collidine) instead of DIPEA. DIPEA is a strong base that promotes racemization of the activated carboxylate.

Issue: DKP Formation

  • Context: If the sequence is Fmoc-Aib-Pro-Resin, removing the Fmoc group can lead to rapid Diketopiperazine (DKP) formation, cleaving the dipeptide off the resin.

  • Fix: Use Trityl linkers (bulky) or perform the Fmoc deprotection with short bursts (2x 30 sec) and immediately couple the next amino acid.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Zieleniewski, F. M., Woolfson, D. N., & Clayden, J. (2020).[5][6] Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.[5][6] Chemical Communications, 56(80), 12049-12052. Link

  • Hymel, D., & Peterson, B. R. (2012). Synthetic cell-surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews (Discusses COMU utility). Link

  • Carpino, L. A., et al. (1998).[7] Protected amino acid chlorides vs protected amino acid fluorides: reactivity comparisons. Tetrahedron Letters, 39(3-4), 241-244.[7] Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

Sources

incorporating alpha-aminoisobutyric acid into GLP-1 analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of α-Aminoisobutyric Acid (Aib) in GLP-1 Agonists

Executive Summary

The therapeutic efficacy of native Glucagon-Like Peptide-1 (GLP-1) is severely limited by its rapid degradation (


 minutes) primarily due to Dipeptidyl Peptidase-4 (DPP-4) cleavage at the Ala8 position. Incorporating α-aminoisobutyric acid (Aib)—a non-proteinogenic, sterically hindered amino acid—at this position renders the peptide resistant to enzymatic hydrolysis while inducing a bioactive helical conformation.

This guide provides a comprehensive workflow for researchers to design Aib-modified GLP-1 analogs (similar to Semaglutide), synthesize them using optimized Solid Phase Peptide Synthesis (SPPS) protocols to overcome steric hindrance, and validate their stability via enzymatic assays.

Mechanistic Rationale

Why Aib? Aib is an


-disubstituted amino acid (two methyl groups on the 

-carbon). This structure confers two critical properties:
  • Steric Shielding: The gem-dimethyl group creates a steric clash with the active site of DPP-4, preventing the enzyme from accessing the scissile bond between His7 and Aib8.

  • Helical Induction: Aib restricts the backbone torsion angles (

    
    ) to regions favorable for 
    
    
    
    -helix or
    
    
    -helix formation, stabilizing the bioactive conformation required for GLP-1 receptor (GLP-1R) activation.

Diagram 1: Mechanism of DPP-4 Resistance The following diagram illustrates how Aib prevents the cleavage event that destroys native GLP-1.

DPP4_Mechanism cluster_native Native GLP-1 (Susceptible) cluster_aib Aib-Analog (Resistant) Native Sequence: His7 - Ala8 - Glu9 ... DPP4_Enzyme DPP-4 Enzyme (Serine Protease) Native->DPP4_Enzyme Binding Cleavage Cleavage at Ala8 C-terminus DPP4_Enzyme->Cleavage Catalysis Inactive Inactive Metabolite (GLP-1 9-36) Cleavage->Inactive Rapid Degradation Analog Sequence: His7 - Aib8 - Glu9 ... Steric_Shield Steric Shield (gem-dimethyl group) Analog->Steric_Shield Intrinsic Property Intact Intact Bioactive Peptide (Extended Half-life) Analog->Intact Remains Stable Steric_Shield->DPP4_Enzyme Blocks Access

Caption: Aib introduces a steric shield at position 8, preventing DPP-4 from cleaving the N-terminal dipeptide, thereby preserving bioactivity.

Strategic Design

  • Positioning: Replace Ala8 (in full GLP-1 1-37 numbering) or Ala2 (in truncated active GLP-1 7-36 numbering) with Aib.

  • Sequence Context:

    • Native: H-A -E-G-T-F...

    • Modified: H-Aib -E-G-T-F...[1]

  • Impact: This single substitution is the primary driver for enzymatic stability in second-generation GLP-1 agonists like Semaglutide and Taspoglutide.

Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge: Aib is sterically bulky. Coupling onto Aib (forming the His7-Aib8 bond) is notoriously difficult and prone to low yields or His-racemization if forced with high heat.

Recommended Strategy: Use a Dipeptide Building Block (Fmoc-His(Trt)-Aib-OH) for the N-terminus. This bypasses the difficult stepwise coupling.[2] If a dipeptide is unavailable, use the Optimized Stepwise Protocol .

Materials
  • Resin: Low-loading Wang resin or Rink Amide resin (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

  • Coupling Reagents: DIC/Oxyma Pure (preferred for microwave) or HATU/HOAt.

  • Solvent: DMF (NMP for difficult sequences).

Workflow Diagram

SPPS_Workflow cluster_dipeptide Method A: Dipeptide (Gold Standard) cluster_stepwise Method B: Stepwise (Difficult) Start Resin Preparation (Swelling in DMF) MainChain Main Chain Assembly (Glu9 to C-term) Start->MainChain Decision Coupling Strategy for N-terminus? MainChain->Decision StepA1 Coupling Fmoc-His(Trt)-Aib-OH (Standard Conditions) Decision->StepA1 Dipeptide Available StepB1 Coupling Fmoc-Aib-OH (High Temp: 90°C, 2x Coupling) Decision->StepB1 Stepwise Only StepA2 Fmoc Deprotection StepA1->StepA2 Cleavage TFA Cleavage & Purification StepA2->Cleavage StepB2 Coupling Fmoc-His(Trt)-OH (Max 50°C to avoid racemization) StepB1->StepB2 StepB2->Cleavage

Caption: Workflow comparing the preferred Dipeptide Strategy vs. the Stepwise Strategy for Aib incorporation.

Detailed Steps (Method B: Stepwise)

Use this if the Fmoc-His-Aib-OH dipeptide is not available.

  • Coupling Aib (Position 8):

    • Reagents: 5 eq. Fmoc-Aib-OH, 5 eq. DIC, 5 eq. Oxyma Pure.

    • Conditions: Microwave irradiation at 90°C for 2 minutes .

    • Repetition: Perform a double coupling to ensure completion.

    • QC: Perform a Kaiser test. If not blue (negative), proceed.

  • Coupling His (Position 7) onto Aib:

    • Critical Step: Coupling onto the bulky Aib amine is slow, but high heat causes Histidine racemization.

    • Reagents: 5 eq. Fmoc-His(Trt)-OH, 5 eq. DIC, 5 eq. Oxyma Pure.

    • Conditions: 50°C for 20–60 minutes (Microwave) or Room Temperature for 2–4 hours. Do NOT exceed 50°C.

    • Alternative: Use HATU/HOAt/DIEA at Room Temperature (2 x 2 hours).

  • Cleavage:

    • Cocktail: TFA/TIS/Water (95:2.5:2.5).

    • Time: 2–3 hours at room temperature.

Protocol: DPP-4 Stability Assay

Objective: Quantify the stability improvement of the Aib-analog compared to native GLP-1.

Materials
  • Enzyme: Recombinant Human DPP-4 (Sigma or R&D Systems).

  • Substrate: Native GLP-1 (Control) and Aib-GLP-1 Analog (Test).

  • Buffer: 25 mM Tris-HCl, pH 7.4, 140 mM NaCl.

Procedure
  • Preparation: Dissolve peptides to 100 µM in Buffer. Dilute DPP-4 enzyme to 10 µg/mL.

  • Incubation:

    • Mix 90 µL Peptide solution + 10 µL Enzyme solution.

    • Incubate at 37°C .

  • Sampling:

    • Take aliquots (20 µL) at

      
       minutes.
      
    • Quench: Immediately add 20 µL of 1% TFA/50% Acetonitrile to stop the reaction.

  • Analysis (HPLC/LC-MS):

    • Inject samples onto a C18 column.

    • Monitor the decrease of the Intact Parent Peak (Full length) and the appearance of the Metabolite Peak (N-2 truncated).

    • Note: Native GLP-1 (7-36) will cleave to GLP-1 (9-36). Aib analogs should remain intact.

Data Presentation & Interpretation

Summarize your validation results in a comparative table.

Peptide VariantSequence (N-term)% Intact (1 hr)% Intact (4 hr)Calculated

Native GLP-1 His - Ala - Glu...< 10%0%~2–5 mins
Aib Analog His - Aib - Glu...> 98%> 95%> 24 hours

Interpretation:

  • Native GLP-1: Rapid disappearance confirms active DPP-4 enzyme.[3]

  • Aib Analog: Retention of the parent peak confirms that the Aib substitution successfully blocked the catalytic action of DPP-4.

References

  • Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry. Link

  • Deacon, C. F. (2004). "Therapeutic strategies based on glucagon-like peptide 1." Diabetes.[4][5] Link

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note. Link

  • Bachem. "Peptide Stability Studies: DPP-IV Digestion." Technical Note. Link

  • RSC Chemical Biology. "Automated solid-phase concatenation of Aib residues." Chem. Commun., 2020. Link

Sources

Application Note: High-Efficiency Synthesis of Aib-Rich Peptides via Microwave-Assisted SPPS

Author: BenchChem Technical Support Team. Date: March 2026


-dialkyl amino acid coupling.

Executive Summary

The incorporation of


-aminoisobutyric acid (Aib) into peptide sequences is a critical strategy in drug discovery for inducing helical structure (

-helix) and enhancing metabolic stability against proteases. However, the synthesis of Aib-rich peptides—particularly those containing contiguous Aib-Aib motifs—presents a formidable challenge in Solid Phase Peptide Synthesis (SPPS). The gem-dimethyl group at the

-carbon creates severe steric hindrance, rendering standard room-temperature diffusion-limited coupling ineffective.

This guide details an optimized protocol utilizing Microwave-Assisted SPPS (MW-SPPS) to overcome these energy barriers. By leveraging rapid dielectric heating and optimized coupling cocktails (DIC/Oxyma), researchers can achieve near-quantitative coupling of Aib residues in minutes rather than hours, with minimal side reactions.

The Mechanistic Challenge: The Gem-Dimethyl Effect

To understand why standard protocols fail, one must visualize the steric environment. Unlike standard amino acids, Aib lacks an


-proton. It possesses two methyl groups attached to the 

-carbon.[1]
Steric Clash Visualization

In a standard coupling event, the incoming activated amino acid must approach the nucleophilic N-terminus of the resin-bound peptide. For Aib, the two methyl groups act as a "shield," physically blocking the trajectory of the incoming electrophile.

Aib_Steric_Challenge Resin Resin-Bound Peptide (Nucleophile) Aib_Terminus Terminal Aib (Gem-Dimethyl Shield) Resin->Aib_Terminus Attached Barrier Activation Energy Barrier (Ea) Aib_Terminus->Barrier Steric Repulsion Incoming_AA Incoming Activated AA (Electrophile) Incoming_AA->Barrier Standard RT Diffusion Coupling Peptide Bond Formation Barrier->Coupling Microwave Energy (Overcomes Ea) Barrier->Coupling Room Temp (Blocked)

Figure 1: The steric barrier introduced by the gem-dimethyl group of Aib requires significant external energy (Microwave irradiation) to overcome the activation energy threshold for coupling.

Critical Experimental Parameters

Success in synthesizing Aib-rich sequences (e.g., Alamethicin fragments) relies on three pillars: Thermal Energy, Reagent Choice, and Resin Architecture.

Temperature Control

While standard amino acids are often coupled at 75°C, Aib-Aib couplings benefit from higher temperatures.

  • Standard AA: 75°C

  • Aib-to-Resin: 75°C[2]

  • Aib-to-Aib: 90°C (Critical for pushing the reaction to completion).

  • Sensitive Residues (Cys/His): 50°C or Room Temperature (RT) to prevent racemization.

Coupling Reagents: The Shift to DIC/Oxyma

Historically, HATU/HOAt was the gold standard. However, in MW-SPPS, DIC (Diisopropylcarbodiimide) and Oxyma Pure are superior for Aib synthesis.

  • Safety: HATU can cause capping (guanidinylation) of the N-terminus at high temperatures.

  • Efficiency: DIC/Oxyma generates the reactive O-acylisourea/active ester in situ rapidly at 90°C without the explosion risks associated with benzotriazoles (HOBt) at high heat.

Resin Selection

The helical structure induced by Aib can lead to aggregation on the solid support.

  • Recommendation: Use ChemMatrix (PEG-PS) or Rink Amide ProTide resins.

  • Loading: Keep loading low (0.2 – 0.3 mmol/g ) to prevent inter-chain aggregation.

Detailed Protocol: Aib-Rich Peptide Synthesis

Target Sequence Example: H-Aib-Aib-Aib-Ala-Gly-NH


 (Alamethicin fragment model)
Reagent Preparation
ReagentConcentrationSolventNotes
Amino Acids 0.2 MDMFUse 5-fold excess relative to resin.
Activator (Oxyma) 1.0 MDMFDissolve with mild warming if necessary.
Base (DIC) 0.5 MDMFKeep anhydrous.
Deprotection 20% (v/v)DMFPiperidine. Add 0.1M Oxyma to prevent aspartimide (if Asp present).
The Microwave Workflow

This protocol assumes the use of an automated microwave synthesizer (e.g., CEM Liberty Blue or Biotage Initiator+ Alstra).[2]

Step 1: Resin Swelling
  • Weigh 0.1 mmol of Rink Amide resin.

  • Wash with DCM (3 x 5 mL).

  • Swell in DMF for 15 minutes at RT.

Step 2: Deprotection (Fmoc Removal)
  • Reagent: 20% Piperidine in DMF.[3]

  • Microwave Method:

    • Stage 1: 75°C, 30 seconds (Initial burst).

    • Stage 2: 90°C, 120 seconds (Completion).

  • Note: Higher temperature deprotection ensures complete removal of Fmoc even in aggregated regions.

Step 3: Coupling (The "Turbo" Aib Cycle)

For Aib residues (and residues coupling to Aib):

  • Add Amino Acid: 5.0 equivalents (2.5 mL of 0.2 M).

  • Add Activator (Oxyma): 5.0 equivalents (1.0 mL of 1.0 M).

  • Add Base (DIC): 10.0 equivalents (2.0 mL of 0.5 M).

  • Irradiation Parameters:

    • Temperature: 90°C

    • Time: 6 minutes (Single coupling is usually sufficient; Double couple for Aib-Aib-Aib triads).

    • Power: Dynamic (maintain

      
      T).
      
Step 4: Washing[2]
  • Wash with DMF (4 x 5 mL) between every step. Aggressive washing is crucial to remove excess DIC urea byproducts.

Step 5: Cleavage
  • Wash resin with DCM (3x) and dry under nitrogen.

  • Add Cleavage Cocktail: TFA/TIS/H

    
    O (95:2.5:2.5) .
    
  • Microwave Cleavage (Optional): 38°C for 30 minutes. (Or standard RT for 2 hours).

  • Precipitate in cold diethyl ether.

Workflow Visualization

MW_SPPS_Workflow cluster_cycle SPPS Cycle (Repeat per AA) Start Start: Fmoc-Resin Deprotect Fmoc Deprotection 20% Piperidine 75°C - 90°C (2 min) Start->Deprotect Wash1 DMF Wash (x4) Deprotect->Wash1 Decision Is AA Aib or Coupling to Aib? Wash1->Decision Standard_Coup Standard Coupling 75°C, 5 min DIC/Oxyma Decision->Standard_Coup Standard AA Aib_Coup High-Energy Coupling 90°C, 6-10 min DIC/Oxyma Decision->Aib_Coup Aib / Steric Sensitive_Coup Sensitive (Cys/His) 50°C, 10 min (Prevent Racemization) Decision->Sensitive_Coup His / Cys Wash2 DMF Wash (x4) Standard_Coup->Wash2 Aib_Coup->Wash2 Sensitive_Coup->Wash2 Wash2->Deprotect Next Cycle Cleavage Cleavage & Ether Precip TFA/TIS/H2O Wash2->Cleavage Sequence Complete

Figure 2: Decision logic for Microwave-Assisted SPPS cycles, highlighting the specific branch for Aib residues.

Troubleshooting & Optimization

Racemization Risks

Aib is achiral and cannot racemize. However, when coupling an amino acid TO an N-terminal Aib, the activation conditions are harsh.

  • Risk: If the residue before Aib is Cys or His, high heat (90°C) will cause significant racemization.

  • Solution: Use "Collidine" as the base or reduce temp to 50°C for these specific couplings.

"Difficult" Sequences (Deletion Sequences)

If mass spectrometry shows [M - Aib] peaks (deletion sequences):

  • Double Coupling: Repeat the 90°C coupling step twice for the problematic residue.

  • Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF for the coupling step to improve resin swelling.

Aspartimide Formation

If the sequence contains Asp-Gly or Asp-Aib:

  • Add 0.1 M HOBt to the deprotection solution (Piperidine).

  • Lower deprotection temperature to max 75°C.

Comparative Data: Conventional vs. Microwave[4][5][6][7][8]

ParameterConventional SPPS (RT)Microwave SPPS (90°C)
Aib-Aib Coupling Time 2 - 18 Hours6 - 10 Minutes
Coupling Efficiency 60 - 80% (often requires re-coupling)> 99%
Solvent Usage High (Long washes/couplings)Low (Rapid kinetics)
Purity (Crude) < 70% (Deletion sequences common)> 90%

References

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS). CEM Corporation Application Notes. [Link]

  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chem. Commun., 2020, 56, 11981-11984. [Link][4]

  • Solid-phase peptide synthesis using microwave irradiation. Collins, J. M., et al. Methods Mol Biol. 2013. (PubMed) [Link]

  • Microwave-Enhanced Synthesis of Peptides. Biotage Application Notes. [Link]

Sources

Application Note and Protocol for the Dissolution of α-Aminoisobutyric Acid Hydrochloride for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of α-Aminoisobutyric Acid in Research and Development

α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, has garnered substantial interest within the scientific community, particularly in the realms of peptide science and drug development.[1] Its unique structural feature, a gem-dimethyl group at the α-carbon, imparts significant conformational constraints upon peptides into which it is incorporated.[1] This steric hindrance promotes the formation of stable helical structures, a critical attribute for mimicking bioactive peptide conformations and enhancing metabolic stability.[1][2] The increased resistance to proteolytic degradation makes Aib-containing peptides promising candidates for therapeutic applications where extended in-vivo half-life is desirable.[1]

Accurate and reproducible quantification of α-aminoisobutyric acid is paramount for pharmacokinetic studies, formulation development, and quality control of peptide-based therapeutics. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose. However, the successful application of HPLC is fundamentally reliant on the appropriate preparation of the analyte solution. This application note provides a detailed protocol for the dissolution of α-aminoisobutyric acid hydrochloride, a common salt form of Aib, ensuring sample integrity and compatibility with downstream HPLC analysis.

Physicochemical Properties and Rationale for Protocol Design

Understanding the physicochemical properties of α-aminoisobutyric acid hydrochloride is crucial for developing a robust dissolution protocol. As the hydrochloride salt, the compound's solubility in polar solvents is enhanced compared to its free amino acid form.[3][4] The protocol outlined below is designed to leverage these properties to achieve complete dissolution while minimizing potential issues such as degradation or precipitation.

The choice of solvent is a critical first step. While the free form, α-aminoisobutyric acid, has been shown to be soluble in water and to a lesser extent in alcohols like methanol and ethanol, its solubility is low in less polar organic solvents such as acetonitrile. The hydrochloride salt is anticipated to exhibit even greater aqueous solubility. Therefore, the primary recommended solvent is high-purity water (e.g., Milli-Q or equivalent). For certain reversed-phase HPLC applications, initial dissolution in a small volume of water followed by dilution with the mobile phase is an effective strategy.

Experimental Protocol: Dissolution of α-Aminoisobutyric Acid Hydrochloride

This protocol provides a step-by-step methodology for the preparation of a stock solution of α-aminoisobutyric acid hydrochloride suitable for HPLC analysis.

Materials and Equipment
  • α-Aminoisobutyric Acid Hydrochloride (analytical grade or higher)

  • HPLC-grade water

  • HPLC-grade methanol (optional)

  • HPLC-grade acetonitrile (optional)

  • 0.1 N Hydrochloric Acid (optional, for pH adjustment and enhanced stability)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

Step-by-Step Dissolution Procedure
  • Weighing the Analyte: Accurately weigh the desired amount of α-aminoisobutyric acid hydrochloride using a calibrated analytical balance. Transfer the powder to a clean, dry volumetric flask.

  • Initial Solvent Addition: Add a portion (approximately 50-70% of the final volume) of the primary solvent (HPLC-grade water is recommended) to the volumetric flask.

  • Facilitating Dissolution:

    • Vortexing: Gently swirl the flask to wet the powder, then vortex the mixture for 30-60 seconds to aid in dissolution.

    • Sonication (if necessary): If the compound does not readily dissolve, place the volumetric flask in an ultrasonic bath for 5-10 minutes. Monitor the solution to ensure it does not become excessively warm, which could potentially lead to degradation.

  • Bringing to Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times (at least 10-15 inversions) to ensure a homogenous solution.

  • Filtration: Prior to injection into the HPLC system, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column or instrument.

Workflow Diagram

Dissolution_Protocol cluster_preparation Preparation cluster_dissolution Dissolution cluster_finalization Finalization weigh 1. Weigh Aib-HCl add_solvent 2. Add Solvent (50-70%) weigh->add_solvent Transfer to Volumetric Flask vortex 3a. Vortex add_solvent->vortex sonicate 3b. Sonicate (if needed) vortex->sonicate If not fully dissolved fill_to_volume 4. Fill to Final Volume vortex->fill_to_volume sonicate->fill_to_volume homogenize 5. Homogenize fill_to_volume->homogenize filter_sample 6. Filter homogenize->filter_sample HPLC_Analysis HPLC Analysis filter_sample->HPLC_Analysis Ready for Injection

Sources

alpha-aminoisobutyric acid hydrochloride in peptidomimetic drug design

Application Note: Strategic Incorporation of -Aminoisobutyric Acid (Aib) Hydrochloride in Peptidomimetic Drug Design

Abstract

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design. Among these,

Aib hydrochloride1


Mechanistic Rationale: The "Helix Promoter" Effect

The Thorpe-Ingold Effect & Conformational Restriction

Aib is achiral and contains a gem-dimethyl group at the



  • Ramachandran Constraints: The gem-dimethyl group severely restricts rotation around the

    
     (
    
    
    ) and
    
    
    (
    
    
    ) bonds.
  • Helical Induction: This restriction forces the peptide backbone into a narrow region of the Ramachandran plot characteristic of right-handed or left-handed helices (

    
    ).
    
  • Helix Type:

    • Short Peptides (<8 residues): Aib strongly promotes the

      
      -helix  (tighter winding, 
      
      
      hydrogen bonding).[2]
    • Longer Peptides (>10 residues): The structure often transitions to a standard

      
      -helix  (
      
      
      bonding).
Proteolytic Shielding

The steric bulk of Aib prevents peptidases (e.g., DPP-4, Trypsin) from accessing the peptide bond. In GLP-1 agonists, replacing Alanine at position 8 with Aib renders the N-terminus resistant to dipeptidyl peptidase-4 (DPP-4), extending the half-life from minutes to days (see Case Study).

Visualization: Aib-Induced Folding Pathway

Aib_MechanismRandomRandom Coil Peptide(High Entropy)Aib_InsertAib Incorporation(Gem-dimethyl steric clash)Random->Aib_InsertSynthesisPhiPsiRestricted Phi/Psi AnglesAib_Insert->PhiPsiThorpe-IngoldEffectHelixStable Helix Formation(3_10 or Alpha)PhiPsi->HelixMinimizesSteric StrainShieldProteolytic Shielding(Enzyme Access Blocked)Helix->ShieldStructure-BasedResistance

Figure 1: Mechanistic flow illustrating how Aib insertion forces helical folding and confers enzymatic resistance.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Aib-HCl

Challenge: Aib is sterically hindered, making coupling difficult. Furthermore, it is often supplied as the hydrochloride salt (


Reagents Required:

  • Fmoc-Aib-OH (or Aib-HCl for N-terminal capping)

  • Coupling Agents: HATU or PyAOP (Avoid standard HBTU/DIC for Aib-Aib junctions).

  • Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

  • Resin: ChemMatrix or Rink Amide (low loading recommended: 0.2–0.4 mmol/g).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash 
    
    
    with DMF.
  • Activation & Neutralization (CRITICAL STEP):

    • Standard AA: 1 eq AA : 0.95 eq HATU : 2 eq DIEA.

    • If using Aib-HCl salt: You must add extra base to neutralize the HCl.

    • Mix: 4 eq Aib-HCl + 3.9 eq HATU + 8 eq DIEA in DMF.

    • Note: The first 1 eq of base neutralizes the HCl; the remaining base activates the carboxylate.

  • Coupling:

    • Add activated mixture to resin.

    • Conditions: Shake for 2 hours at room temperature OR microwave at 75°C for 10 mins.

    • Double Coupling: Recommended for Aib-Aib or Aib-Pro junctions.

  • Monitoring:

    • Standard Kaiser test often yields false negatives due to steric bulk.

    • Validation: Use the Chloranil Test (sensitive for secondary amines) or perform a micro-cleavage and analyze by LC-MS.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Proteolytic Stability Assay (DPP-4/Serum)

Objective: Quantify the stability enhancement provided by Aib.

  • Preparation: Dissolve purified peptide (1 mg/mL) in PBS (pH 7.4).

  • Enzyme Incubation:

    • Add DPP-4 enzyme (10 mU/mL) or 25% Human Serum.

    • Incubate at 37°C.

  • Sampling:

    • Aliquot 50

      
      L at 
      
      
      .
    • Quench: Add 50

      
      L of 1% TFA in Acetonitrile (stops enzyme activity).
      
  • Analysis:

    • Inject onto RP-HPLC (C18 column).

    • Calculate % remaining peptide based on Area Under Curve (AUC) relative to

      
      .
      

Data Presentation & Comparison

Coupling Efficiency for Difficult Junctions

Comparison of coupling reagents for the sterically demanding Aib-Aib bond formation.

Coupling ReagentReaction TimeTempYield (HPLC)Notes
DIC / HOBt 12 hours25°C< 40%Inefficient for sterically hindered amines.
HBTU / DIEA 4 hours25°C65%Moderate; significant deletion sequences observed.
HATU / HOAt 2 hours25°C92% Gold standard for hindered couplings.
PyAOP / DIEA 1 hour50°C98% Excellent for Aib-rich sequences (Peptaibols).
Visualization: SPPS Workflow for Aib-HCl

SPPS_WorkflowStartStart: Fmoc-Deprotected ResinPrepPrepare Aib-HCl Solution(Solubility Check)Start->PrepNeutNeutralization StepAdd Base (DIEA) > 2.0 eq(R-NH3+ Cl-  ->  R-NH2)Prep->NeutDissolveActivateActivation (HATU/HOAt)Pre-activate 30 secNeut->ActivateFree AmineCoupleCoupling Reaction(Microwave: 75°C, 10 min)Activate->CoupleCheckQC: Chloranil Test / LC-MSCouple->CheckCheck->StartNext Cycle (if Pass)

Figure 2: SPPS workflow highlighting the critical neutralization of Aib-HCl prior to activation.

Case Study: Semaglutide (GLP-1 Agonist)[4][5]

Context: Native GLP-1 has a half-life of ~2 minutes due to cleavage by DPP-4 at the Ala8 position. Design Strategy:

  • Substitution: Ala8

    
     Aib8.
    
  • Result: The gem-dimethyl group of Aib creates a steric shield. DPP-4 cannot accommodate the bulky Aib residue in its active site S1 pocket.

  • Outcome: Half-life extended to ~1 week (in combination with fatty acid acylation), allowing once-weekly dosing.

Validation: In comparative stability assays, the native fragment H-A-E-G... is cleaved >90% within 1 hour by DPP-4. The analog H-Aib-E-G... shows <5% degradation after 24 hours [1, 3].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield Incomplete neutralization of Aib-HCl salt.Ensure DIEA equivalents = (Eq of Aib-HCl) + (Eq of HATU) + 1 excess.
Incomplete Deprotection Steric hindrance of Aib protecting group.Use DBU (2%) in Piperidine/DMF or elevate temp to 50°C.
Aggregation Aib induces early helix formation on resin.Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X) or switch to ChemMatrix resin.
Racemization Over-activation at high temp.Aib is achiral (cannot racemize), but adjacent Cys/His residues might. Keep temp <50°C for sensitive neighbors.

References

  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry.

    • Toniolo, C., et al. (2001). Structure of Aib-containing Peptides. Biopolymers.[3][4]

      • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology.

        • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

          crystallization methods for Aib-containing oligopeptides

          Author: BenchChem Technical Support Team. Date: March 2026

          Application Note: Crystallization Strategies for Sterically Constrained Aib-Oligopeptides

          Abstract

          
          -Aminoisobutyric acid (Aib) is a non-proteinogenic, achiral amino acid heavily utilized in peptidomimetics to induce helical structure (
          
          
          
          - or
          
          
          -helix) and proteolytic stability.[1][2][3] However, the very features that make Aib valuable—hydrophobicity and rigid stereochemical constraints—render standard protein crystallization screens ineffective. This guide details three field-proven protocols specifically engineered for Aib-containing oligomers, moving beyond aqueous-based vapor diffusion to organic solvent evaporation and racemic crystallography techniques.

          Part 1: The Aib Constraint & Solubility Profiling

          The Challenge: Unlike standard proteins, Aib-rich peptides often lack the surface charge diversity required for lattice contacts in aqueous buffers. They exhibit a "gelation trap" where strong hydrophobic collapse leads to amorphous gels rather than ordered crystals.

          Critical Pre-Requisite: The Solubility Matrix Before attempting crystallization, you must define a "Good Solvent" (for dissolution) and a "Bad Solvent" (for precipitation/saturation).

          Solvent ClassExamplesRole in Aib Crystallization
          Primary Solvents Methanol (MeOH), Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP)Dissolution. TFE and HFIP strongly stabilize helical conformations, essential for Aib peptides.
          Co-Solvents Acetonitrile (ACN), Dichloromethane (DCM), Ethyl Acetate (EtOAc)Moderators. Used to adjust polarity without inducing immediate precipitation.
          Anti-Solvents Water, Hexane, Diisopropyl Ether, Petroleum EtherNucleation Triggers. Used in vapor diffusion reservoirs or for liquid-liquid diffusion.

          Part 2: Decision Matrix & Workflow

          The following decision tree outlines the selection of the optimal crystallization method based on peptide length and solubility properties.

          Aib_Crystallization_Workflow Start Aib-Peptide Sample Solubility_Check Solubility Profiling Start->Solubility_Check Decision_Length Peptide Length? Solubility_Check->Decision_Length Short Short (< 8 residues) Hydrophobic Decision_Length->Short Hydrophobic Long Long (> 8 residues) Amphipathic Decision_Length->Long Soluble in Aqueous/TFE Method_Evap Method A: Slow Evaporation (MeOH/EtOAc) Short->Method_Evap Method_Vapor Method B: Vapor Diffusion (TFE/Water) Long->Method_Vapor Check_Result Crystals? Method_Evap->Check_Result Method_Vapor->Check_Result Success X-Ray Diffraction Check_Result->Success Yes Fail Gel / Precipitate Check_Result->Fail No Method_Racemic Method C: Racemic Crystallography (Mix L- and D- peptides) Fail->Method_Racemic Advanced Rescue

          Figure 1: Strategic workflow for selecting crystallization methods based on peptide physicochemical properties.

          Part 3: Detailed Protocols

          Protocol A: Controlled Slow Evaporation (Organic Phase)

          Best for: Short, hydrophobic Aib-oligomers (2–8 residues) that are insoluble in water.

          Mechanism: Gradual removal of a volatile "Good Solvent" increases supersaturation without the shock of an anti-solvent.

          Materials:

          • Small glass vials (4 mL) with polyethylene caps.

          • Solvent: Methanol (HPLC grade) or Ethyl Acetate.

          • Parafilm.

          • Needle (27G).

          Step-by-Step:

          • Dissolution: Dissolve the peptide in Methanol or Ethyl Acetate to a concentration of 10–15 mg/mL .

            • Note: If the solution is cloudy, centrifuge at 13,000 rpm for 5 mins and use the supernatant.

          • Filtration: Filter through a 0.22 µm PTFE syringe filter into the glass vial. Dust acts as a heterogeneous nucleant and must be removed.

          • Sealing: Cap the vial tightly.

          • The "Pinhole" Technique: Pierce the cap (or Parafilm layer) with a single fine needle hole.

            • Expert Tip: For slower evaporation (higher quality crystals), place the vial inside a larger jar containing a small amount of the same solvent. This creates a solvent-saturated atmosphere, slowing the evaporation rate of the inner vial.

          • Incubation: Store at room temperature (20–25°C) in a vibration-free environment.

          • Timeline: Check weekly. Aib peptides often form clear, block-like crystals over 2–4 weeks.

          Protocol B: Modified Hanging Drop Vapor Diffusion

          Best for: Longer Aib-peptides (>8 residues) or those with polar protecting groups.

          Mechanism: Unlike protein crystallography (using salts/PEGs), this method uses organic solvent volatility differentials .

          Materials:

          • 24-well VDX plate (greased).

          • Siliconized glass cover slides.

          • Solvent A (Drop): TFE or Methanol.

          • Solvent B (Reservoir): Water or dilute PEG 400.

          Step-by-Step:

          • Reservoir Preparation: Add 500 µL of 10–20% PEG 400 in Water to the reservoir.

            • Why: The water/PEG mixture has a lower vapor pressure than the organic solvent in the drop.

          • Drop Preparation: Mix 1 µL of Peptide Solution (10 mg/mL in TFE) + 1 µL of Reservoir Solution on the cover slide.

            • Alternative: For very hydrophobic peptides, do not mix. Use 2 µL of Peptide in TFE alone. The water vapors from the reservoir will slowly diffuse into the TFE drop, gradually increasing polarity and forcing the hydrophobic peptide out of solution.

          • Sealing: Invert the slide over the well and seal.

          • Observation: Aib peptides often crystallize at the interface of the phase separation if the drop becomes milky.

          Protocol C: Racemic Crystallography (The "Rescue" Method)

          Best for: Recalcitrant peptides that form gels or needles unsuitable for diffraction.

          Mechanism: Pure enantiomers (all L- or all D-) often have difficulty packing because of "awkward" shapes. Mixing equimolar amounts of L- and D-peptides allows them to pack into centrosymmetric space groups (e.g.,

          
          , 
          
          
          
          ), which are energetically more favorable and form crystals more readily.

          Expert Insight: Since Aib is achiral, chirality resides in the flanking residues (e.g., Leu, Val). You must synthesize the exact mirror image of your target peptide.

          Protocol:

          • Synthesis: Synthesize the L-peptide and the D-peptide separately.

          • Mixing: Dissolve both peptides separately in TFE or MeOH at 10 mg/mL.

          • Combination: Mix the two solutions in a strict 1:1 molar ratio .

          • Crystallization: Proceed with Protocol A (Slow Evaporation) using this racemic mixture.

          • Result: This method frequently yields high-resolution crystals where pure enantiomers fail, as demonstrated in seminal work by the Kent and Balaram groups.

          Part 4: Troubleshooting & Optimization

          ObservationDiagnosisCorrective Action
          Gel Formation Aggregation rate > Nucleation rate.Switch to Protocol C (Racemic) . Alternatively, add 5% Phenol or Isobutanol to the solvent to disrupt non-specific hydrophobic clusters.
          Micro-Crystals Nucleation rate too high.Slow down evaporation (fewer pinholes, lower temp). Dilute initial concentration to 5 mg/mL.
          Oiling Out Phase separation occurred before crystallization.Change the solvent system.[3] If using MeOH/Water, switch to TFE/Water or ACN/Water.
          Skin Formation Evaporation too fast at surface.Use a "sandwich drop" or place a layer of Al's Oil over the batch crystallization.

          References

          • Balaram, P. (1999). "Peptides as models for protein folding and aggregation." Current Opinion in Structural Biology. Link

          • Gessmann, R., et al. (2021). "The first non-helical Aib-containing hexapeptide: The crystal structure of Z-Gly-Aib-Gly-Aib-Gly-Aib-OtBu."[1] Journal of Peptide Science. Link

          • Yeates, T. O., & Kent, S. B. (2012). "Racemic protein crystallography." Annual Review of Biophysics. Link

          • Toniolo, C., et al. (2001). "3(10)-Helix in Peptides and Proteins." ChemBioChem. Link

          • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide assemblies." Biochemistry. Link

          Sources

          Application Note: Preparation and Utilization of α-Aminoisobutyric Acid Hydrochloride (Aib-HCl) for System A Metabolic Assays

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Mechanistic Rationale

          In the field of metabolic profiling and drug development, accurately measuring amino acid transport is critical for understanding cellular reprogramming, particularly in highly proliferative tumor cells[1]. α-Aminoisobutyric acid (Aib) is a non-proteinogenic, non-metabolizable amino acid analog[2]. Because it is neither incorporated into nascent proteins nor degraded by intracellular enzymes, Aib serves as the gold-standard substrate for isolating the specific transport kinetics (

          
           and 
          
          
          
          ) of System A (SLC38 family transporters: SNAT1, SNAT2, SNAT4)[3].

          While radiolabeled tracers (e.g.,

          
          C-Aib or 
          
          
          
          C-Aib) are used to quantify uptake, cold Aib-HCl is strictly required as a competitive inhibitor to delineate transport pathways, establish standard curves for LC-MS/MS, and perform dose-response kinetic profiling[4]. The hydrochloride salt (Aib-HCl) is preferred over the free base due to its superior aqueous solubility, allowing for the preparation of highly concentrated (e.g., 500 mM) stock solutions without precipitating out of physiological buffers[5].

          Reagent Specifications & Stock Preparation

          The Causality of pH Neutralization

          A critical point of failure in metabolic assays is the localized acidosis caused by high-concentration salt solutions. Aib-HCl dissolves to form a highly acidic solution (

          
          ). If this stock is diluted directly into weakly buffered cell culture media, the sudden drop in pH will denature surface transporters, artificially suppressing System A activity and compromising cell viability. Therefore, titrating the stock solution to physiological pH (7.4) is a mandatory, self-validating step before any cellular application. 
          
          Step-by-Step Protocol: 500 mM Aib-HCl Stock Solution (10 mL)

          Molecular Weight of Aib-HCl: 139.58 g/mol (Aib free base 103.12 g/mol + HCl 36.46 g/mol ).

          • Weighing: Accurately weigh 697.9 mg of high-purity Aib-HCl powder.

          • Initial Dissolution: Transfer the powder to a 15 mL conical tube and add 7.0 mL of sterile, double-distilled water (ddH

            
            O). Vortex until completely dissolved.
            
          • pH Titration (Critical): Insert a micro-pH probe. The initial pH will be highly acidic. Slowly add 5M NaOH dropwise while swirling. As the pH approaches 7.0, switch to 1M NaOH to precisely titrate the solution to pH 7.3 – 7.4 . (Expect to use approximately 1.0 mL of 5M NaOH).

          • Volume Adjustment: Remove the pH probe, rinsing the tip with a few drops of ddH

            
            O into the tube. Bring the final volume to exactly 10.0 mL  using ddH
            
            
            
            O.
          • Sterilization: Pass the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet.

          • Storage: Aliquot into 1.0 mL sterile tubes and store at -20°C. The neutralized stock is stable for up to 12 months.

          Experimental Methodology: System A Competitive Uptake Assay

          This protocol utilizes the Aib-HCl stock to perform a competitive uptake assay, isolating System A transport from background diffusion. The assay is inherently self-validating : System A is strictly Na

          
          -dependent[3]. By running a parallel control where NaCl is substituted with Choline-Cl, researchers can subtract Na
          
          
          
          -independent background noise. If the Choline-Cl control shows high uptake, it immediately flags a failure in membrane integrity or buffer preparation.
          Buffer Preparation
          • Na

            
            -Buffer:  Standard Hank's Balanced Salt Solution (HBSS) containing 137 mM NaCl, pH 7.4.
            
          • Na

            
            -Free Buffer:  Modified HBSS where 137 mM NaCl is replaced with 137 mM Choline-Chloride  (maintains osmolarity without providing the Na
            
            
            
            gradient required for SNAT transporters)[4].
          Step-by-Step Assay Workflow
          • Cell Preparation: Seed target cells (e.g., K562, HeLa, or xenograft lines) in 24-well plates and grow to 80% confluence[1].

          • Amino Acid Starvation: Aspirate growth media. Wash cells twice with warm Na

            
            -Buffer, then incubate in Na
            
            
            
            -Buffer for 1 to 2 hours at 37°C. Causality: Intracellular amino acid depletion triggers the adaptive derepression and membrane trafficking of SNAT2, maximizing the assay's signal-to-noise ratio.
          • Pre-Wash: Aspirate the starvation buffer. Wash wells rapidly (2x) with either warm Na

            
            -Buffer (for active transport) or Na
            
            
            
            -Free Buffer (for background control).
          • Competitive Uptake: Add 500 µL of uptake buffer containing:

            • The tracer (e.g., 0.5 µCi/mL

              
              C-Aib).
              
            • The cold competitor: Dilute the 500 mM Aib-HCl stock into the buffer to achieve desired concentrations (e.g., 1 mM, 5 mM, 10 mM) for

              
               determination[4].
              
          • Incubation: Incubate at 37°C for exactly 10 minutes (captures the linear phase of transport velocity).

          • Termination: Aspirate the uptake buffer and immediately wash the wells three times with ice-cold Na

            
            -Free Buffer . Causality: The cold temperature rigidifies the lipid bilayer, and the lack of Na
            
            
            
            prevents transporter-mediated efflux of the accumulated Aib.
          • Lysis & Readout: Lyse cells using 0.1 M NaOH or RIPA buffer. Quantify intracellular accumulation via liquid scintillation counting or LC-MS/MS. Normalize data to total protein content (BCA Assay).

          Quantitative Data Presentation

          To ensure accurate interpretation of competitive assays, it is crucial to understand the overlapping affinities of amino acid transport systems. The table below summarizes the kinetic properties relevant to Aib-HCl application.

          Transport SystemPrimary Transporters (Gene)Na
          
          
          Dependence
          Aib Affinity (
          
          
          )
          Preferred Substrates & Inhibitors
          System A SNAT1, SNAT2, SNAT4 (SLC38)Strict (Requires Na
          
          
          )
          High (~0.5 - 2.0 mM)Aib, MeAIB, Glutamine
          System ASC ASCT1, ASCT2 (SLC1)Strict (Requires Na
          
          
          )
          Very Low / None Alanine, Serine, Cysteine
          System L LAT1, LAT2 (SLC7)Independent Low Leucine, BCH

          Data synthesis derived from established transport kinetics in cultured human tumor cells[1][4].

          Workflow Visualization

          SystemA_Workflow cluster_prep Phase 1: Aib-HCl Stock Preparation cluster_assay Phase 2: Cellular Uptake Assay N1 Dissolve Aib-HCl (500 mM) N2 Titrate with NaOH (Target pH 7.4) N1->N2 Neutralize Acidosis N3 Sterile Filter & Aliquot (Self-Validating Step) N2->N3 pH Confirmed N7 Add Aib-HCl + Tracer (10-15 Min Incubation) N3->N7 Dilute to Working Conc. N4 Amino Acid Starvation (1-2 Hours) N5 Na+ Buffer Wash (Active Transport) N4->N5 Upregulate SNAT2 N6 Choline Buffer Wash (Na+-Free Control) N4->N6 Isolate System A N5->N7 N6->N7 N8 Lysis & LC-MS/Scintillation (Quantify Accumulation) N7->N8 Stop with Ice-Cold Wash

          Figure 1: Workflow for Aib-HCl stock preparation and System A competitive uptake assay.

          References

          • [2] Title: Showing NP-Card for 2-Aminoisobutyric acid. Source: NP-MRD (Natural Products Magnetic Resonance Database). URL: [Link]

          • [3] Title: Sodium-stimulated a-aminoisobutyric acid transport by membrane vesicles from simian virus-transformed mouse cells. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

          • [5] Title: 2-Aminoisobutyric acid, 99%. Source: Fisher Scientific. URL:[Link]

          • [4] Title: Direct comparison of 2‑amino[3‑11C]isobutyric acid and 2‑amino[11C]methyl‑isobutyric acid uptake in eight lung cancer xenograft models. Source: Spandidos Publications (International Journal of Oncology). URL:[Link]

          • [1] Title: System A amino acid transport in cultured human tumor cells: implications for tumor imaging with PET. Source: PubMed (Nuclear Medicine and Biology). URL:[Link]

          Sources

          Troubleshooting & Optimization

          overcoming steric hindrance in Aib-Aib peptide coupling

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Difficult Sequence Support Hub

          You are here because standard peptide coupling protocols (HBTU/DIC) have failed. The coupling of α-aminoisobutyric acid (Aib) to another Aib residue is notoriously difficult due to the "gem-dimethyl" effect. The two methyl groups on the α-carbon create a massive steric wall that blocks the nucleophilic attack of the incoming amine.

          This guide is not a generic manual. It is a targeted troubleshooting system designed to overcome the specific energy barriers of Aib-Aib bond formation.

          Module 1: The Chemistry (Reagent Selection)

          Q: Why is my standard HBTU/DIPEA protocol yielding <10% product? A: HBTU generates an OBt (benzotriazole) active ester. While effective for standard amino acids, the OBt group is bulky. When you have a bulky Aib amine attacking a bulky Aib-OBt ester, the steric clash prevents the transition state from forming. You need a "smaller" or "faster" leaving group.

          Q: What is the "Gold Standard" for Aib-Aib coupling? A: Switch to HATU or PyAOP .

          • The Mechanism (The 7-Aza Effect): These reagents generate an OAt (7-azabenzotriazole) ester.[1] The nitrogen atom at the 7-position of the ring creates a "neighboring group effect" (anchimeric assistance).[1] It hydrogen-bonds with the incoming amine, pulling it into the correct orientation for attack, effectively lowering the activation energy.

          • PyAOP vs. HATU: PyAOP is the phosphonium equivalent of HATU. It is often preferred because it does not react with the N-terminus to form guanidinium byproducts (a known risk with HATU if the reaction is slow).

          Q: Is there a safer alternative to explosive benzotriazoles? A: Yes, COMU . COMU is based on the Oxyma Pure leaving group. Recent data suggests COMU matches or exceeds HATU efficiency for Aib couplings while being safer (non-explosive) and more soluble in DMF.

          Visualizing the Decision Matrix

          ReagentSelection Start Start: Aib-Aib Coupling Standard Standard Reagents (HBTU/HCTU) Start->Standard Do NOT use Gold Tier 1: HATU or PyAOP (7-Aza Effect) Start->Gold Recommended Safety Alternative: COMU (Oxyma-based) Start->Safety High Safety Req Check Did it work? Nuclear Tier 2: TFFH (Acid Fluorides) Check->Nuclear No (Yield < 50%) End Proceed to Cleavage Check->End Yes Gold->Check Safety->Check

          Figure 1: Reagent selection logic for sterically hindered Aib couplings. Note the escalation from OAt-based reagents to Acid Fluorides.

          Module 2: The "Nuclear Option" (Acid Fluorides)

          Q: HATU and PyAOP failed. What now? A: You must abandon active esters and move to Acid Fluorides using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

          The Logic: The fluoride atom is physically small and highly electron-withdrawing. An amino acid fluoride (Fmoc-Aib-F) has high reactivity but minimal steric bulk compared to an OAt ester. This allows the Aib amine to access the carbonyl carbon even in the tightest steric environments.

          Protocol: TFFH Activation for Aib-Aib

          • Reagents: Fmoc-Aib-OH (3 eq), TFFH (3 eq), DIPEA (6 eq).

          • Solvent: Dry DMF (or NMP if aggregation is suspected).

          • Activation: Pre-activation is NOT recommended for TFFH; add base last.

          • Mechanism: In situ generation of Fmoc-Aib-F.

          StepActionCritical Note
          1Dissolve Fmoc-Aib-OH and TFFH in DMF.Ensure solvent is anhydrous.
          2Add solution to the resin.Do not add base yet.
          3Add DIPEA immediately.Reaction starts upon base addition.
          4Double Couple.Perform 2x 1 hour couplings.

          Module 3: The Physics (Microwave & Temperature)

          Q: Can I do this at room temperature? A: For Aib-Aib, room temperature synthesis often results in deletion sequences. Thermal energy is required to overcome the rotational energy barrier of the gem-dimethyl groups.

          Q: What are the optimal microwave conditions? A:

          • Temperature: 75°C is the standard. For extremely difficult sequences (e.g., Aib-Aib-Aib), 90°C may be attempted, but watch for degradation.

          • Time: 2 x 10 minutes (Double coupling is mandatory).

          • Power: Dynamic power (maintain constant temp, not constant power).

          Q: What about solvent effects? A:

          • DMF: Standard, but can cause aggregation in long hydrophobic Aib-rich peptides (peptaibols).

          • NMP: Better for preventing aggregation.

          • Binary Systems: DMSO/NMP (1:9) can sometimes solvate "beta-sheet-like" structures formed by Aib helices.

          Module 4: Troubleshooting & FAQs

          Q: I see a peak with Mass = Target - 85 Da. What is it? A: This is likely a deletion of one Aib residue (Mw of Aib residue is 85 Da).

          • Cause: Incomplete coupling.[2]

          • Fix: Switch to TFFH (Module 2) or increase microwave temp to 85°C.

          Q: I see a peak with Mass = Target - 18 Da. A: This is likely Oxazolone formation followed by stable dehydration, or aspartimide formation (if Asp is present).

          • Context: Aib activates slowly. Slow activation favors the intramolecular attack of the amide backbone on the activated carbonyl, forming an oxazolone.

          • Fix: Use COMU or PyAOP (faster activation suppresses oxazolone). Avoid pre-activation times longer than 30 seconds.

          Q: My peptide has a Cys/His residue. Can I still use 75°C? A: Proceed with Caution. High temperature promotes epimerization (racemization) of Cys and His.

          • Strategy: If Cys/His are already on the resin, lower the coupling temp to 50°C for the Aib step and extend the time (e.g., 2 x 30 min). If coupling Cys/His onto Aib, use Collidine (TMP) instead of DIPEA to reduce base-catalyzed epimerization.

          Workflow: The Optimization Cycle

          OptimizationCycle Analysis Analyze LCMS Data Diagnosis Identify Issue Analysis->Diagnosis Deletion vs. Side Product Strategy Select Strategy Diagnosis->Strategy Steric vs. Aggregation Execution Execute Synthesis Strategy->Execution Apply Protocol Execution->Analysis Re-evaluate

          Figure 2: Iterative optimization cycle for troubleshooting complex peptide failures.

          References

          • Carpino, L. A., et al. (1994).[3] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[4] Journal of the American Chemical Society.

            • Core citation for the use of TFFH and Acid Fluorides in hindered couplings.
          • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology.

            • Authoritative review on HATU, HO
          • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

            • Comprehensive comparison of COMU, PyAOP, and H
          • Wenschuh, H., et al. (2002). Microwave-Assisted Peptide Synthesis. Biopolymers.

            • Foundational text on thermal effects in overcoming steric hindrance.

          Sources

          Technical Support Center: High-Steric Peptide Coupling & Racemization Control

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide serves as a specialized technical resource for researchers encountering racemization issues when coupling amino acids adjacent to

          
          -aminoisobutyric acid (Aib).
          
          

          The Core Problem: The "Aib Wall" & Oxazolone Formation

          The Issue: Coupling a chiral amino acid (Fmoc-AA*-OH) to an N-terminal Aib residue (H-Aib-Peptide-Resin) is one of the most challenging steps in SPPS.

          The Mechanism: Aib contains two methyl groups at the

          
          -carbon. This gem-dimethyl effect creates a massive steric barrier ("The Aib Wall") that shields the N-terminal amine.
          
          • Kinetic Delay: The nucleophilic attack of the H-Aib-amine onto the activated Fmoc-AA*-OBt/Oxyma species is kinetically retarded by orders of magnitude.

          • The Side Reaction: Because the activated ester sits unreacted for a prolonged period, it becomes susceptible to intramolecular cyclization. The carbonyl oxygen of the Fmoc-AA* amide backbone attacks the activated carbonyl, forming an oxazolone (azlactone).

          • Racemization: The oxazolone intermediate is prone to base-catalyzed enolization, destroying the chirality of the

            
            -carbon.
            
          Visualization: The Racemization Trap

          OxazoloneMechanism Start Activated Fmoc-AA*-Active Ester Coupling Peptide Bond Formation (Slow k_couple) Start->Coupling Attempted Attack Oxazolone Oxazolone Formation (Cyclization) Start->Oxazolone High k_cyc (Fast) Aib H-Aib-Resin (Sterically Hindered) Aib->Coupling Steric Wall Blocks Attack Product_L Correct L-Peptide Coupling->Product_L If successful Racemization Enolization & Loss of Chirality Oxazolone->Racemization Base Catalyzed Product_DL Racemic Mixture (DL) Racemization->Product_DL Final Coupling

          Figure 1: The kinetic competition between productive coupling (green) and the racemization pathway (red/yellow).[1][2] The steric bulk of Aib delays coupling, allowing the activated species to cyclize.

          Troubleshooting Guides & FAQs

          Scenario A: Coupling a Chiral Residue to N-terminal Aib

          Example: Coupling Fmoc-Cys(Trt)-OH to H-Aib-Leu-Resin.

          Q1: I am using HATU/DIPEA, but I see 15-20% D-isomer of my Cysteine. Why? A: HATU is a powerful activator, but it requires a base (DIPEA) to function. In the presence of the "Aib Wall," the reaction is slow. The excess DIPEA (a strong, unhindered base) abstracts the

          
          -proton from the activated Cysteine species, accelerating oxazolone formation.
          
          • The Fix: Switch to Oxyma Pure / DIC . This is a neutral/slightly acidic activation method that does not require a tertiary base, significantly lowering the risk of base-catalyzed racemization while maintaining high reactivity.

          Q2: If I must use a uronium salt (like HATU or COMU), how do I stop racemization? A: Replace DIPEA with TMP (2,4,6-trimethylpyridine / sym-collidine) .

          • Reasoning: TMP is a sterically hindered base.[1] It is strong enough to neutralize the acid generated during activation but too bulky to effectively abstract the

            
            -proton from the activated amino acid, thereby suppressing the racemization pathway.
            
          Scenario B: Low Yields / Deletion Sequences

          Q3: My coupling to Aib is racemization-free, but the yield is <50% (Deletion). A: You have solved the side reaction but haven't overcome the steric barrier.

          • The Fix: Use Microwave Irradiation combined with COMU/TMP .

            • Protocol: Heat to 75°C (except for Cys/His, keep at 50°C). The thermal energy helps overcome the activation energy barrier of the steric hindrance. COMU is more stable at high temperatures than HATU.

          Q4: Can I use symmetric anhydrides? A: Yes. Using a symmetric anhydride (generated by 2 eq Fmoc-AA-OH + 1 eq DIC) is a classic method for difficult couplings. It avoids the formation of the electron-withdrawing active ester leaving groups that promote oxazolone formation, though it is wasteful of the amino acid (requires 2 equivalents).

          Optimized Standard Operating Protocols (SOPs)

          Protocol A: The "Safe" Method (Base-Free)

          Best for: Cys, His, and highly racemization-prone residues coupling to Aib.

          • Reagents:

            • Amino Acid (AA): 3.0 equivalents[1]

            • Activator: Oxyma Pure (3.0 equivalents)[3]

            • Coupling Agent: DIC (3.0 equivalents)[1][3]

            • Solvent: DMF (minimal volume to keep concentration high, ~0.3 M)

          • Procedure:

            • Dissolve AA and Oxyma in DMF.[1][3]

            • Add DIC immediately prior to adding to the resin.[1] Do not pre-activate for >1 minute.

            • Add to resin.[1][2][3][4][5][6]

            • Reaction Time: 60–120 minutes at Room Temperature (or 20 mins at 50°C MW).

            • Note: The absence of DIPEA/NMM is the key factor here.

          Protocol B: The "Power" Method (Hindered Base)

          Best for: Val, Ile, Thr coupling to Aib where yield is the primary concern.

          • Reagents:

            • Amino Acid (AA): 3.0 equivalents[1]

            • Activator: COMU (3.0 equivalents)

            • Base: TMP (sym-collidine) (3.0 equivalents)

            • Solvent: DMF[1][3][5][7][8][9]

          • Procedure:

            • Dissolve AA and COMU in DMF.

            • Add TMP.[1]

            • Add mixture to resin immediately.[1]

            • Reaction Time: 10 minutes at 75°C (Microwave).

            • Why COMU? It shows superior stability and lower epimerization rates compared to HATU/HBTU in comparative studies [1].[10]

          Reagent Selection Matrix

          Use this decision matrix to select the correct chemistry for your specific adjacent residue.

          Incoming Residue (Coupling to Aib)Recommended ReagentsBase StrategyTemperature LimitRisk Level
          Cys, His Oxyma Pure / DICNone (Base-free)50°CHigh (Racemization)
          Val, Ile, Thr COMU / TMPTMP (Collidine)75°CHigh (Steric Yield)
          Ala, Leu, Phe HATU / TMPTMP (Collidine)70°CModerate
          Gly HATU / DIPEADIPEA (Standard)75°C+None (Achiral)
          Decision Tree for Method Selection

          DecisionTree Start Coupling AA* to H-Aib-Resin CheckAA Is AA* Cys or His? Start->CheckAA YesCys YES: High Racemization Risk CheckAA->YesCys Yes NoCys NO: Steric Barrier is Main Issue CheckAA->NoCys No ProtocolA USE PROTOCOL A Oxyma / DIC (Base-Free) Max Temp 50°C YesCys->ProtocolA CheckBase Do you have TMP (Collidine)? NoCys->CheckBase YesTMP USE PROTOCOL B COMU / TMP Temp 75°C CheckBase->YesTMP Yes NoTMP USE PROTOCOL A (DIPEA is too risky with HATU) CheckBase->NoTMP No

          Figure 2: Workflow for selecting coupling conditions based on the sensitivity of the incoming amino acid.

          References

          • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

          • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403. Link

          • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH. Journal of Peptide Science, 8(10), 543-543. Link

          • Collins, J. M., et al. (2014).[11] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[11] Organic Letters, 16(3), 940–943.[11] Link

          Sources

          Part 1: The Causality of Aib Insolubility (The "Why")

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Technical Support Center for Peptide Engineering. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis, purification, and formulation of peptides containing α-aminoisobutyric acid (Aib). While Aib is an exceptional non-canonical amino acid for stabilizing helical conformations and resisting proteolytic degradation, its unique structural properties often lead to severe aggregation and insolubility.

          This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your Aib-rich peptide experiments.

          Before attempting to dissolve a stubborn peptide pellet, we must understand the physical chemistry driving its behavior. Aib (α-methyl-alanine) features two methyl groups at the alpha carbon. This steric bulk severely restricts the peptide backbone's dihedral angles (

          
          , 
          
          
          
          ), strongly driving the formation of rigid
          
          
          -helices in short sequences (
          
          
          8 residues) or
          
          
          -helices in longer sequences 12.
          • The Aggregation Mechanism: These highly stable, rigid helical cylinders expose dense hydrophobic patches. In aqueous media, the hydrophobic effect drives these cylinders to self-associate, forming supramolecular aggregates or precipitating out of solution entirely [[1]]() 3.

          • The Synthesis Bottleneck: During Solid-Phase Peptide Synthesis (SPPS), this same structural rigidity causes on-resin aggregation, leading to incomplete deprotection and coupling, ultimately yielding truncated sequences 34.

          Part 2: Experimental Workflows & Protocols

          Protocol A: The Stepwise Solvent-Exchange Solubilization Method

          Use this protocol for lyophilized Aib-rich peptides that refuse to dissolve in standard biological buffers (e.g., PBS) 5.

          Causality: Attempting to dissolve a highly hydrophobic, structurally rigid peptide directly into a high-ionic-strength aqueous buffer immediately forces hydrophobic collapse. By establishing solvation in a polar aprotic solvent first, we disrupt intermolecular hydrogen bonds before slowly introducing the aqueous phase 65.

          Step-by-Step Methodology:

          • Assess Net Charge: Calculate the peptide's isoelectric point (pI). Ensure your target buffer pH is at least 2 units away from the pI to maximize electrostatic repulsion 57.

          • Initial Solvation: Weigh the lyophilized peptide. Add a minimal volume of 100% DMSO or DMF to achieve a highly concentrated stock (e.g., 10-20 mg/mL). Note: DMSO is preferred for cell-based assays due to its lower toxicity profile6.

          • Disruption of Aggregates: Sonicate the stock solution in a water bath for 3–5 minutes at room temperature. The solution must become completely clear 5.

          • Stepwise Dilution: Place your target aqueous buffer on a magnetic stirrer to ensure vigorous mixing.

          • Dropwise Addition: Using a micropipette, add the peptide-DMSO stock dropwise into the vortex of the stirring buffer. Critical: Do not add buffer to the DMSO; always add the DMSO stock to the buffer to prevent localized precipitation 5.

          • Self-Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis (A280 or A214) to confirm the peptide remains in solution and has not formed invisible micro-aggregates 7.

          Protocol B: The O-Acyl Isopeptide Method ("Click Peptides")

          When post-synthesis solubilization fails, structural sequence engineering is required. The O-acyl isopeptide method is a gold-standard chemical workaround for highly intractable Aib sequences 89.

          Causality: By migrating a native N-acyl peptide bond to an O-acyl ester bond at a Serine or Threonine residue, the rigid backbone is broken. The ester bond eliminates a hydrogen bond donor, drastically increasing conformational flexibility and aqueous solubility 109.

          Step-by-Step Methodology:

          • Sequence Design: Identify a Serine or Threonine residue near the center of your Aib-rich sequence.

          • SPPS Modification: Synthesize the peptide using an O-acyl isopeptide building block at this position instead of standard Fmoc-chemistry coupling.

          • Purification: Cleave and purify the highly soluble O-acyl "Click Peptide" using standard RP-HPLC.

          • Triggered Native Conversion: Dissolve the purified O-acyl peptide directly into your biological assay buffer.

          • pH Shift: Adjust the pH to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

            
             7.4. This triggers a spontaneous, rapid O-to-N intramolecular acyl migration, converting the ester bond back to the native amide bond in situ, yielding the biologically active peptide without releasing any toxic byproducts [[8]]() .
            
          • Self-Validation: Monitor the O-to-N acyl migration via analytical LC-MS. The conversion is typically complete within minutes at pH 7.4, evidenced by a shift in retention time (the native peptide is more hydrophobic than the O-acyl precursor) while the mass remains identical.

          Part 3: Solubilization Decision Workflow

          G Start Lyophilized Aib-Rich Peptide NetCharge Determine Net Charge & pI Start->NetCharge Acidic Acidic Peptide (-) Add 0.1% NH4OH NetCharge->Acidic Basic Basic Peptide (+) Add 10% AcOH NetCharge->Basic Neutral Neutral / Highly Hydrophobic Use Organic Solvent NetCharge->Neutral Aqueous Stepwise Dropwise Addition to Aqueous Buffer Acidic->Aqueous Basic->Aqueous Organic Dissolve in minimal DMSO/DMF (Max 1-5% final vol) Neutral->Organic Organic->Aqueous Success Soluble Peptide Solution Aqueous->Success Clear Solution Fail Precipitation / Aggregation Aqueous->Fail Cloudy/Precipitate Advanced Advanced Rescue: O-Acyl Isopeptide / Chaotropes Fail->Advanced

          Decision tree for solubilizing hydrophobic Aib-rich peptides based on net charge and polarity.

          Part 4: Quantitative Data Summary

          Parameter / ReagentQuantitative Threshold / LimitMechanistic Effect
          Aib Sequence Length ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
          
          
          6-8 residues (
          
          
          helix); > 8 residues (
          
          
          -helix)
          Determines secondary structure rigidity and aggregation propensity 12.
          Hydrophobic Content > 50% hydrophobic residuesDrastically reduces aqueous solubility; necessitates organic co-solvents 6.
          DMSO / DMF Co-solvent Max 1-5% (v/v) in final bioassayDisrupts hydrophobic interactions; higher concentrations cause cytotoxicity 7.
          Chaotropic Agents 8 M Urea or 6 M GuHClDenatures aggregates by disrupting hydrogen bonds; incompatible with bioassays 5.
          O-Acyl Isopeptide Trigger pH
          
          
          7.4
          Induces O
          
          
          N intramolecular acyl migration to restore native peptide bond .

          Part 5: Frequently Asked Questions (FAQs)

          Q1: My Aib-rich peptide is basic but still precipitates in water. What should I do? A1: Basic peptides (net positive charge) should theoretically dissolve in water. If an Aib-rich basic peptide precipitates, the hydrophobic interactions are overpowering the electrostatic repulsion. Lower the pH further by adding 10% acetic acid or a trace amount of TFA (<50 µL) to fully protonate all basic residues 57. If it still fails, revert to the DMSO stepwise dilution protocol 6.

          Q2: Does heating help dissolve Aib-peptides? A2: Gentle heating (<40°C) combined with sonication can provide the kinetic energy needed to break intermolecular hydrophobic interactions 65. However, avoid prolonged heating above 40°C in aqueous solutions, especially if the peptide contains sensitive residues like Met, Cys, or Trp, as this can induce oxidation or degradation 6.

          Q3: How do I prevent aggregation during the synthesis of an Aib-rich peptide? A3: Aib's steric hindrance makes coupling difficult, and its helicity causes on-resin aggregation. To overcome this, use Microwave-assisted SPPS. Coupling Aib at elevated temperatures (e.g., 100°C for 10 minutes) provides the energy to overcome steric barriers. Additionally, using low-loading resins and chaotropic solvent mixtures (e.g., DMF with 1% Triton X or DMSO) during synthesis can disrupt on-resin aggregation 3.

          Q4: Can I use chaotropic agents for biological assays? A4: Chaotropic agents like 8M Urea or 6M Guanidinium Hydrochloride (GuHCl) are excellent for dissolving stubborn Aib aggregates 5. However, they are highly toxic to cells and will denature target proteins in your assay. They must be removed via dialysis or buffer exchange prior to biological testing, which unfortunately often causes the hydrophobic peptide to precipitate again 5. Therefore, chaotropes are best reserved for analytical characterization rather than bioassays.

          References

          • Hydrophobic Aib/Ala peptides solubilize in water through formation of supramolecular assemblies ResearchGate URL:[Link]

          • Peptide solubility guidelines Hebrew University of Jerusalem (huji.ac.il) URL:[Link]

          • Amyloid

            
            -Targeted Inhibitory Peptides for Alzheimer's Disease 
            Exon Publications
            URL: [Link]
            
          • Dissolving Peptides: Factors Influencing Peptide Solubility JPT Peptide Technologies URL: [Link]

          • Peptide Modifications (O-Acyl Isopeptide / Click Peptide) GenScript URL:[Link]

          • A Global Review on Short Peptides: Frontiers and Perspectives PMC (National Institutes of Health) URL:[Link]

          • Revisiting

            
            -helices: biological relevance, mimetics and applications 
            Exploration PUB
            URL: [Link]
            
          • Advances in Peptidomimetics for Next-Generation Therapeutics ACS Publications URL:[Link]

          • Synthesis and Purification of Highly Hydrophobic Peptides Diva-Portal.org URL:[Link]

          Sources

          Advanced Troubleshooting Center: Fmoc Deprotection of Sterically Hindered Aib Residues

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation and deprotection of α-aminoisobutyric acid (Aib) .

          Because Aib is an α,α-dialkylated amino acid, its gem-dimethyl group imposes severe conformational restrictions (often forcing rigid

          
           helical structures) and massive steric hindrance[1]. This physical bulk shields the Fmoc carbamate linkage, causing standard deprotection protocols to fail, leading to deletion sequences and catastrophic yield losses.
          

          Diagnostic & Troubleshooting Workflows

          To systematically resolve incomplete Fmoc removal from Aib residues, follow the logical progression mapped below. We prioritize thermal energy first (if equipment allows), followed by chemical optimization.

          G Start Incomplete Fmoc-Aib Deprotection Detected CheckTemp Is MW-SPPS Available? Start->CheckTemp UseMW Use 20% Piperidine @ 75-90°C CheckTemp->UseMW Yes CheckBase Optimize Base Chemistry CheckTemp->CheckBase No UseMW->CheckBase If incomplete Success Complete Deprotection Validated via UV 301nm UseMW->Success If complete UseDBU Use 2% DBU + 20% Piperidine CheckBase->UseDBU CheckAsp Are Asp residues present? UseDBU->CheckAsp AddOxyma Add 0.1M Oxyma to suppress Aspartimide CheckAsp->AddOxyma Yes CheckAsp->Success No AddOxyma->Success

          Logical troubleshooting workflow for overcoming incomplete Fmoc removal on Aib residues.

          Frequently Asked Questions (FAQs)

          Q1: Why does standard 20% piperidine in DMF fail to completely remove the Fmoc group from Aib?

          A: Fmoc removal relies on an E1cB (Elimination Unimolecular conjugate Base) mechanism. The base must first abstract the highly acidic proton on the fluorenyl ring. However, the dual methyl groups on Aib's alpha-carbon create a dense steric shield around the N-terminus. Piperidine is a relatively bulky secondary amine with moderate basicity (

          
          ). It simply cannot penetrate the steric bulk fast enough to abstract the proton efficiently at room temperature, stalling the E1cB pathway[1].
          
          Q2: My Fmoc-Aib deprotection is incomplete after 30 minutes. What is the most effective chemical alternative?

          A: The most robust chemical solution is incorporating DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a non-nucleophilic, amidine-based superbase with a much higher

          
           (
          
          
          
          ). Its superior basicity allows it to rapidly abstract the fluorenyl proton even in sterically congested environments[2].

          However, DBU cannot scavenge the resulting dibenzofulvene (DBF) byproduct. Therefore, you must use a cocktail: 2% DBU + 20% Piperidine in DMF . The DBU drives the rapid E1cB elimination, while the piperidine acts as the nucleophile to trap the highly reactive DBF, preventing it from re-alkylating the newly freed Aib amine[2],[3].

          Mechanism FmocAib Fmoc-Aib-Peptide (Sterically Shielded) BaseAttack DBU abstracts fluorenyl proton FmocAib->BaseAttack E1cB E1cB Elimination (Rate Limiting) BaseAttack->E1cB Products Free Aib-Peptide + Reactive DBF E1cB->Products Scavenge Piperidine scavenges DBF (Prevents re-alkylation) Products->Scavenge

          Mechanistic pathway of DBU-accelerated E1cB elimination and subsequent DBF scavenging.

          Q3: I have Aspartic Acid (Asp) in my sequence. Won't DBU cause aspartimide formation?

          A: Yes. Strong bases like DBU drastically accelerate aspartimide formation—a severe side reaction where the Asp side chain cyclizes with the peptide backbone[4]. To mitigate this while still effectively deprotecting Aib, you have two options:

          • Acidic Additives: Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

            
             Oxyma Pure or 
            
            
            
            formic acid to a Piperazine/DBU deprotection cocktail. The mild acid buffers the microenvironment just enough to suppress aspartimide cyclization without stopping the DBU-driven Fmoc removal.
          • Thermal Override (Recommended): Switch back to standard 20% piperidine but use Microwave-Assisted SPPS (MW-SPPS) at

            
            . Thermal energy overcomes the activation barrier of the hindered Aib residue without the high-pH extremes that trigger Aspartimide[5],[6].
            
          Q4: How can I definitively verify that the Fmoc group has been 100% removed?

          A: Do not rely on the Kaiser test for Aib. The resulting sterically hindered primary amine often yields a false negative or a very weak, misleading blue color[1]. Instead, use a self-validating UV-Vis system. The DBF-piperidine adduct absorbs strongly at

          
          . By collecting the deprotection flow-through and measuring the area under the curve (AUC) at 
          
          
          
          , you can quantitatively track Fmoc removal. A flat baseline in a subsequent deprotection wash confirms 100% removal[6].

          Quantitative Data Presentation

          Evaluating the right deprotection strategy requires balancing kinetics against the risk of side reactions. Use the table below to select the optimal condition for your specific sequence.

          Table 1: Comparison of Fmoc Deprotection Strategies for Aib Residues

          Deprotection Cocktail / ConditionRelative Deprotection Kinetics (Aib)DBF Scavenging EfficiencyAspartimide Risk ProfilePrimary Use Case
          20% Piperidine / DMF (RT) Slow / IncompleteExcellentLowStandard SPPS (Avoid for Aib)
          2% DBU + 20% Piperidine / DMF (RT) Very Fast (< 5 mins)ExcellentHighHighly hindered Aib stretches without Asp
          5% Piperazine + 2% DBU / DMF (RT) FastGoodModerateSafer, low-toxicity alternative
          20% Piperidine / DMF (MW, 90°C) Fast (< 3 mins)ExcellentModerateAutomated MW-SPPS equipped labs

          Experimental Protocols

          Protocol A: DBU-Accelerated Fmoc Deprotection (Room Temperature)

          Use this protocol for highly hindered sequences (e.g., consecutive Aib-Aib couplings) when microwave synthesizers are unavailable.

          • Reagent Preparation: Prepare a fresh solution of

            
             and 
            
            
            
            in peptide-synthesis grade DMF. Note: DBU degrades over time in DMF; prepare only what is needed for the day.
          • Resin Washing: Wash the peptidyl-resin thoroughly with DMF (

            
            ) to remove any residual coupling reagents (DIC/Oxyma or HATU).
            
          • Primary Deprotection: Add the DBU/Piperidine cocktail to the resin (

            
             per gram of resin). Agitate gently for 3 minutes . Drain.
            
          • Secondary Deprotection: Add a fresh aliquot of the DBU/Piperidine cocktail. Agitate for 5 minutes . Drain.

          • Scavenging Wash: Add standard

            
             in DMF for 2 minutes  to ensure all residual DBF is fully scavenged.
            
          • Validation: Wash the resin with DMF (

            
            ). Collect the final wash and analyze via UV-Vis at 
            
            
            
            to confirm the absence of the DBF-adduct.
          Protocol B: Microwave-Assisted Thermal Deprotection

          Use this protocol to avoid strong bases and suppress aspartimide formation in susceptible sequences.

          • Reagent Preparation: Prepare standard

            
             in DMF.
            
          • First Stage (Heating): Add the deprotection solution to the microwave reaction vessel. Irradiate to reach

            
             and hold for 1 minute . Drain immediately to remove the bulk of the cleaved Fmoc groups.
            
          • Second Stage (Completion): Add fresh

            
             in DMF. Irradiate at 
            
            
            
            and hold for 2 minutes [6].
          • Cooling & Washing: Drain the vessel and immediately wash with room-temperature DMF (

            
            ) to rapidly cool the resin and halt any thermally-driven side reactions.
            

          References

          • [2] Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. PubMed (Journal of Peptide Science). URL:[Link]

          • [3] Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. URL:[Link]

          • [4] New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Taylor & Francis. URL: [Link]

          • [5] An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis. PubMed. URL:[Link]

          • [6] Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications (RSC Publishing). URL:[Link]

          Sources

          Technical Support Center: Solving Aggregation in Aib Peptide Sequences

          Author: BenchChem Technical Support Team. Date: March 2026

          
          -Aminoisobutyric Acid (Aib) Rich Peptides
          

          Introduction: The Physics of Aib Aggregation

          To solve Aib aggregation, you must first understand that it differs fundamentally from the

          
          -sheet aggregation seen in amyloid sequences. Aib (
          
          
          
          -aminoisobutyric acid) contains a gem-dimethyl group at the
          
          
          -carbon. This steric bulk restricts the
          
          
          and
          
          
          torsion angles, locking the peptide backbone into a tight helical conformation (typically
          
          
          -helix or
          
          
          -helix) even at short chain lengths [1].

          The Core Problem:

          • Steric Hindrance: The tetrasubstituted

            
            -carbon makes nucleophilic attack during coupling kinetically difficult.
            
          • Helical Solvation Shielding: As the chain grows, the induced helix creates a hydrophobic core and a rigid hydrogen-bond network that resists solvation by DMF or NMP, leading to on-resin aggregation and "deletion sequences" [2].

          Module A: Synthesis Optimization (SPPS)

          Objective: Prevent deletion sequences (incomplete coupling) at Aib-Aib junctions.

          The "Difficult Sequence" Protocol

          Standard room-temperature synthesis with HBTU/DIEA will almost invariably fail for Aib-rich sequences (>3 consecutive Aib residues). Use the following optimized parameters.

          ParameterStandard Protocol (Avoid)Aib-Optimized Protocol Rationale
          Coupling Reagents HBTU / HOBtDIC / Oxyma Pure Oxyma/DIC generates a highly reactive O-acylisourea intermediate that penetrates the steric shield better than uronium salts [3].
          Temperature Ambient (
          
          
          C)
          
          
          C -
          
          
          C
          Thermal energy is required to overcome the energy barrier of the gem-dimethyl steric hindrance.
          Coupling Time 20-40 min2 x 10 min (Double Couple) Short, high-heat bursts prevent resin degradation while maximizing coupling efficiency.
          Resin Loading 0.6 - 0.8 mmol/g< 0.3 mmol/g Lower loading ("pseudo-dilution") reduces inter-chain aggregation on the bead surface.
          Solvent DMFNMP or DMF/DMSO (9:1) NMP has better swelling properties for aggregated helical peptides.
          Workflow Visualization: Aib Coupling Logic

          The following decision tree illustrates the logic for determining coupling conditions based on sequence difficulty.

          AibSynthesis Start Next Residue to Couple IsAib Is Incoming AA = Aib? Start->IsAib PrevAib Is Previous AA = Aib? IsAib->PrevAib Yes Standard Standard Coupling (DIC/Oxyma, 75°C, 1x 5min) IsAib->Standard No Hard Enhanced Coupling (DIC/Oxyma, 90°C, 1x 10min) PrevAib->Hard No (Aib-X Junction) Critical Critical Coupling (HATU or DIC/Oxyma, 90°C, 2x 10min) PrevAib->Critical Yes (Aib-Aib Junction)

          Figure 1: Decision logic for adapting coupling energy based on steric difficulty. Aib-Aib junctions represent the highest energy barrier.

          Module B: Purification & Solubility (The "Crash Out" Phase)

          Objective: Solubilize hydrophobic, helical peptides for HPLC purification.

          The HFIP "Reset" Method

          Aib peptides often behave like "bricks" in standard buffers because the helical structure hides the polar backbone amides. You must disrupt this secondary structure to dissolve the peptide.

          Protocol:

          • Initial Dissolution: Do NOT add water/buffer first.

          • Add HFIP: Dissolve the crude lyophilized peptide in 100% Hexafluoroisopropanol (HFIP).

            • Why? HFIP is a potent hydrogen-bond disruptor that breaks the helical structure, linearizing the peptide [4].

          • Sonication: Sonicate for 5-10 minutes until clear.

          • Exchange/Dilution:

            • Option A (Prep HPLC): Inject the HFIP solution directly (if volume is low) or dilute 1:1 with DCM before injection (check column compatibility).

            • Option B (Lyophilization): If the peptide is for biological assay, dry down the HFIP (it is toxic). The resulting film is often amorphous and easier to reconstitute in DMSO/Buffer.

          HPLC Column & Mobile Phase Strategy
          ComponentRecommendationTechnical Note
          Column Phase C4 or Phenyl-Hexyl C18 is often too hydrophobic, leading to irreversible binding. C4 allows easier elution of hydrophobic helices.
          Column Temp
          
          
          C
          Heating the column reduces mobile phase viscosity and increases mass transfer, sharpening peaks significantly.
          Mobile Phase ACN / Water + 0.1% TFA Standard acidic conditions usually work if the column is hot. For extreme hydrophobicity, add 10-20% Isopropanol to Buffer B.
          Workflow Visualization: Solubilization Protocol

          Solubility Dry Lyophilized Peptide AqAdd Add Aqueous Buffer? Dry->AqAdd Standard Approach HFIP Add 100% HFIP Dry->HFIP Aib Protocol Precip PRECIPITATION / AGGREGATION AqAdd->Precip Sonic Sonicate (Break Helix) HFIP->Sonic Clear Clear Solution Sonic->Clear Process Proceed to HPLC/Assay Clear->Process

          Figure 2: The "HFIP Reset" workflow prevents immediate precipitation by disrupting inter-chain hydrogen bonds before aqueous exposure.

          Frequently Asked Questions (FAQ)

          Q1: My mass spec shows a peak at [M-128]. What is this? A: This is likely a deletion of one Aib residue (MW ≈ 85) or a Gem-dimethyl related fragmentation. However, in synthesis, [M-85] is the specific Aib deletion. If you see [M-128], check for deletion of other residues like Lysine (MW 128) which might be sterically blocked by a neighboring Aib. Correction: Aib residue mass is 85 Da. A deletion of Aib is [M-85]. If you see [M-16] it is likely oxidation. If you see [M+56], it is t-butyl adducts.

          Q2: Why does the resin volume shrink during Aib coupling? A: This is "syneresis." As the peptide forms a helix, it aggregates on the resin, expelling solvent (DMF) from the bead matrix. This collapse further hinders coupling. Fix: Switch to NMP or use PEG-based resins (like ChemMatrix) which swell better than polystyrene in difficult syntheses.

          Q3: Can I use pseudoproline dipeptides to stop Aib aggregation? A: Not directly. Pseudoprolines (oxazolidines) are designed for Ser/Thr/Cys residues. Since Aib lacks these side chains, you cannot convert Aib into a pseudoproline. However, inserting a pseudoproline at a neighboring Ser/Thr residue can disrupt the helix and improve solvation for the Aib coupling [5].

          Q4: I purified the peptide, but now it won't dissolve in PBS for my bioassay. A: Aib peptides are often neutral and hydrophobic. Fix: Dissolve in a small volume of DMSO (e.g., 2-5% of final volume), then slowly add PBS while vortexing. If it still crashes, you may need to formulate with a surfactant (Tween-20) or check if the helix is inducing fibril formation.

          References

          • Toniolo, C., et al. (2001).[1] Controls exerted by the Aib residue: helix formation and helix reversal.[2] Biopolymers.[3][4][5][6][7]

          • Zieleniewski, F., et al. (2020).[8] Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.[8] Chemical Communications.

          • Merck/Novabiochem. (2023). Coupling Reagents: Comparative Efficiency of Oxyma vs HOBt.

          • Bachem Technical Guides. (2021). Care and Handling of Amyloid and Aggregation-Prone Peptides (HFIP Protocol).

          • BenchChem Technical Support. (2025). Strategies to Prevent Aggregation in Aib-Rich Sequences.

          Sources

          alternative coupling agents for difficult Aib sequences

          Author: BenchChem Technical Support Team. Date: March 2026

          Technical Support Center: Advanced Peptide Synthesis Subject: Troubleshooting Difficult Aib (Aminoisobutyric Acid) Couplings Ticket ID: AIB-SEQ-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist[1]

          Executive Summary

          You are encountering difficulties synthesizing sequences containing

          
          -aminoisobutyric acid (Aib) . This residue is notoriously challenging due to the gem-dimethyl effect —two methyl groups on the 
          
          
          
          -carbon create a "steric wall" that blocks nucleophilic attack.[1]

          While HATU is the industry standard for difficult peptides, it often fails for Aib-Aib linkages because the bulky benzotriazole leaving group adds more steric hindrance to an already crowded center.[1] This guide provides validated alternatives: COMU , Oxyma/DIC , and the "nuclear option," TFFH (Acid Fluorides) .

          Part 1: The Mechanic of Failure (Why HATU Fails)

          To fix the problem, you must understand the molecular geometry.

          • The Blockade: In standard amino acids, the

            
            -proton allows the incoming amine to approach the activated carbonyl. In Aib, that proton is replaced by a methyl group.
            
          • The Reagent Clash: HATU creates an active ester (OAt). While reactive, the OAt group itself is bulky. When coupling Aib-to-Aib, you are trying to force two bulky entities together.[1] The kinetics slow down so much that side reactions (termination/deletion) outcompete the coupling.

          Part 2: Reagent Selection Strategy

          Do not default to HATU. Use this decision matrix to select the correct agent based on sequence difficulty.

          ReagentSelection Start Analyze Sequence Difficulty SingleAib Single Aib (e.g., Ala-Aib-Gly) Start->SingleAib AibAib Contiguous Aib (e.g., Aib-Aib) Start->AibAib Aggregating Aggregating/Long Sequence (>15 residues) Start->Aggregating COMU Option 1: COMU High reactivity, safer than HATU SingleAib->COMU Standard OxymaDIC Option 2: Oxyma Pure + DIC Neutral pH, reduces aggregation AibAib->OxymaDIC Microwave assisted TFFH Option 3: TFFH (Acid Fluoride) Smallest leaving group (F-) AibAib->TFFH Steric clearance required Aggregating->OxymaDIC Solubility focus

          Figure 1: Decision tree for selecting coupling agents based on steric hindrance levels.

          Comparative Analysis of Alternatives
          ReagentMechanismBest Use CaseWhy it works for Aib
          COMU Uronium salt (Oxyma leaving group)General Aib sequences. Replaces HATU as the new gold standard.[1]More reactive than HATU; safer (non-explosive); superior solubility in DMF [1].
          Oxyma Pure / DIC Carbodiimide + Oxime additiveAggregating sequences & Microwave synthesis.Neutral pH prevents base-catalyzed side reactions.[1] Excellent penetration of resin beads [2].
          TFFH Fluoroformamidinium saltAib-Aib linkages. The "Heavy Lifter."[1]Generates Acid Fluorides in situ. The Fluoride leaving group is tiny compared to OAt/OBt, minimizing steric clash [3].

          Part 3: Troubleshooting & FAQs

          Q1: My Aib-Aib coupling yield is <20% even with HATU. What now?

          Diagnosis: Steric occlusion. The active ester is too large. Solution: Switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[2] TFFH converts the amino acid into an Acid Fluoride .[3] Unlike the bulky OAt ester formed by HATU, the acid fluoride is physically small, allowing the nucleophile to attack the carbonyl carbon despite the surrounding methyl groups.

          • See Protocol B below.

          Q2: I see "Deletion Sequences" (Missing Aib) in my Mass Spec.

          Diagnosis: Incomplete coupling followed by capping or the next cycle. Solution:

          • Double Couple: Perform the coupling twice for 1 hour each.

          • Microwave Irradiation: Heat is critical for Aib. Use 75°C for 5-10 minutes (if using Oxyma/DIC).[1] Note: Do not use HATU/DIPEA at high temps (>60°C) as it causes rapid degradation and racemization.

          Q3: The preceding residue (X-Aib) is epimerized.

          Diagnosis: Slow coupling of Aib to residue X allowed residue X to racemize under basic conditions (DIPEA). Solution: Switch to Oxyma Pure / DIC . This is a base-free (or low base) method.[1] The near-neutral pH environment significantly lowers the rate of proton abstraction from the

          
          -carbon of the preceding residue [4].[1]
          

          Part 4: Validated Experimental Protocols

          Protocol A: The Modern Standard (COMU or Oxyma/DIC)

          For standard Aib insertions or moderate difficulty.

          • Reagents:

            • Amino Acid (0.2 M in DMF)[1]

            • COMU (0.2 M in DMF)[1]

            • DIPEA (0.4 M in NMP/DMF)[1]

            • Alternative: Oxyma Pure (1 equiv) + DIC (1 equiv) (No base required).

          • Workflow:

            • Pre-activate AA and COMU/DIPEA for 30 seconds (Do not over-activate).

            • Add to resin.[4][5][6]

            • Microwave: Ramp to 75°C over 2 mins, hold for 5-10 mins.

            • Room Temp: Couple for 1 hour. Drain. Repeat (Double Couple).

          Protocol B: The "Nuclear Option" (TFFH - Acid Fluoride)

          REQUIRED for Aib-Aib or Aib-N-Me-AA sequences.[1]

          Safety: TFFH is moisture sensitive. Use anhydrous solvents.

          TFFH_Protocol Step1 Dissolve Fmoc-Aib-OH (3-5 equiv) in dry DCM Step2 Add TFFH (1:1 equiv to AA) Step1->Step2 Step3 Add DIPEA (2 equiv) Step2->Step3 Step4 Activation Wait 2-3 mins (Forms Acid Fluoride) Step3->Step4 Step5 Add to Resin Couple 60 min Step4->Step5

          Figure 2: Workflow for in situ generation of Fmoc-Aib-Acid Fluoride using TFFH.

          • Dissolution: Dissolve Fmoc-Aib-OH (3 equiv) and TFFH (3 equiv) in anhydrous DCM (or DMF if solubility is poor).

          • Activation: Add DIPEA (6 equiv). Shake for 2 minutes .

            • Checkpoint: The solution does not need to turn a specific color, but TFFH is generally cleaner than HATU.

          • Coupling: Add the mixture to the resin.

          • Time: Allow to react for 60–120 minutes at room temperature.

            • Note: Acid fluorides are stable enough to last for hours but reactive enough to couple sterically hindered centers.

          References

          • El-Faham, A., & Albericio, F. (2011).[1] "COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent."[5][7] Journal of Peptide Science.

          • Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt."[1][6][8] Chemistry – A European Journal. [1]

          • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptidyl Acid Fluorides."[3] Journal of the American Chemical Society.

          • Steinauer, R., et al. (2020). "Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides."[1] Journal of Peptide Science.

          Sources

          purification of alpha-aminoisobutyric acid hydrochloride impurities

          Technical Support Center: Purification of -Aminoisobutyric Acid Hydrochloride

          Topic: Purification of

          Audience:Version:

          Diagnostic Overview: Understanding Your Impurity Profile

          Before initiating purification, you must identify the origin of your crude material.

          1

          The two most common synthetic routes introduce specific impurity classes:

          Synthetic RouteKey ImpuritiesPhysical Characteristic
          Bucherer-Bergs (Ketone + KCN +
          
          
          )
          Inorganic Salts (
          
          
          ,
          
          
          ,
          
          
          ), 5,5-Dimethylhydantoin (intermediate), Urea derivatives.
          White to off-white solid; often high salt content.
          Strecker Synthesis (Acetone +
          
          
          + NaCN)
          
          
          -Aminoisobutyronitrile, acetone cyanohydrin, colored oligomers.
          Yellow/Brown tint; distinct "almond" odor (cyanide traces).

          The Core Challenge: AIB Hydrochloride (

          Dielectric Tuning

          Purification Protocols

          Protocol A: Selective Solvation (The "Ethanol Rescue")

          Best for: Removing heavy inorganic salt contamination (

          
          

          Mechanism:

          
          
          
          

          Step-by-Step Methodology:

          • Drying: Ensure your crude

            
             is completely dry. Moisture allows salts to dissolve in ethanol. Dry in a vacuum oven at 40°C for 4 hours.
            
          • Extraction: Suspend the crude solid in absolute ethanol (10 mL per gram of crude).

          • Heating: Heat the suspension to reflux (approx. 78°C) with vigorous stirring for 20 minutes.

            • Note: The

              
               will dissolve; the inorganic salts will remain suspended.
              
          • Hot Filtration: Filter the mixture while boiling through a pre-heated sintered glass funnel (porosity 3 or 4) or Celite pad.

            • Critical: Do not let the solution cool, or

              
               will precipitate on the filter.
              
          • Isolation:

            • Option 1 (Crystallization): Cool the filtrate to -20°C overnight.

            • Option 2 (Anti-solvent): If yield is low, reduce volume by 50% via rotary evaporation and add Diethyl Ether dropwise until turbidity persists. Cool to 4°C.[2]

          • Collection: Filter the white crystals and wash with cold 1:1 Ethanol/Ether.

          Protocol B: Cation Exchange Desalting

          Best for: Large scale purification or when "Protocol A" fails to remove all ammonium traces.

          Mechanism: AIB binds to the resin via its amine group. Inorganic anions (

          
          
          • Resin Prep: Use a strongly acidic cation exchange resin (e.g., Dowex 50W or Amberlite IR-120) in

            
             form.
            
          • Loading: Dissolve crude AIB in deionized water and load onto the column.

          • Washing: Flush with 3-5 column volumes of distilled water.

            • Check: Test eluate with

              
              . If precipitate forms, chloride is still washing out. Continue until clear.
              
          • Elution: Elute AIB with 1M or 2M Aqueous Ammonia (

            
            ).
            
          • Conversion to HCl: Evaporate the ammoniacal fractions to dryness. Redissolve in water, add concentrated HCl (1.1 equivalents), and evaporate/lyophilize to obtain pure

            
            .
            

          Decision Matrix & Workflow Visualization

          The following diagram illustrates the logical flow for selecting the correct purification method based on your observation.

          PurificationLogicStartCrude AIB HydrochlorideCheckColorCheck AppearanceStart->CheckColorIsColoredYellow/Brown?CheckColor->IsColoredCarbonTreatActivated Carbon Treatment(Water, 60°C, 30 min)IsColored->CarbonTreatYesCheckSaltCheck Salt Content(Flame test / AgNO3)IsColored->CheckSaltNoCarbonTreat->CheckSaltIsHighSaltHigh Inorganic Salts?CheckSalt->IsHighSaltEthanolWashProtocol A:Selective Ethanol ExtractionIsHighSalt->EthanolWashModerate SaltIonExchangeProtocol B:Ion Exchange ChromatographyIsHighSalt->IonExchangeHeavy/Stubborn SaltFinalRecrysFinal Recrystallization(MeOH + Ether)IsHighSalt->FinalRecrysLow SaltEthanolWash->FinalRecrysIonExchange->FinalRecrysPureProductPure AIB HClFinalRecrys->PureProduct

          Caption: Decision tree for selecting the optimal purification route based on impurity profile (Color vs. Salt content).

          Troubleshooting & FAQs

          Issue: Product is Hygroscopic / Sticky

          Q: My purified AIB HCl turns into a sticky oil upon exposure to air. Is it impure? A: Not necessarily. AIB Hydrochloride is naturally hygroscopic .

          • The Fix:

            • Dry the salt in a vacuum desiccator over

              
               (Phosphorus Pentoxide) or KOH pellets for 24 hours.
              
            • Store under inert atmosphere (Argon/Nitrogen) or in a tightly sealed desiccator.

            • If the stickiness persists even after drying, it indicates residual solvent (often acetic acid or excess HCl). Lyophilization (freeze-drying) from water is the most effective way to remove these volatiles.

          Issue: Persistent Yellow Color

          Q: I recrystallized twice, but the crystals still have a yellow tint. A: Recrystallization is poor at removing colored oligomers.

          • The Fix: Perform an Activated Carbon Treatment .[3]

            • Dissolve the salt in water (not alcohol).

            • Add Activated Charcoal (5% w/w).

            • Heat to 50-60°C for 30 minutes (do not boil, as this can degrade the carbon's adsorption capacity).

            • Filter through Celite.

            • Evaporate water and proceed to Protocol A (Ethanol extraction).

          Issue: Low Yield in Ethanol

          Q: I followed Protocol A, but very little product crystallized upon cooling. A: AIB

          4
          • The Fix: Use an Anti-solvent .

            • After the hot filtration (Protocol A, step 4), concentrate the ethanol solution to approx. 1/3 of its original volume.

            • Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) while stirring.

            • Stop adding when the solution turns cloudy.

            • Cool to 4°C. The yield should increase significantly.

          Analytical Validation

          How do you prove your AIB

          MethodWhat to look forAcceptance Criteria
          TLC Silica Gel 60; Eluent: n-Butanol/Acetic Acid/Water (4:1:1). Stain: Ninhydrin.Single spot.
          
          
          approx 0.3-0.4 (varies by humidity). No secondary spots.
          1H NMR Solvent:
          
          
          .
          Singlet at
          
          
          ppm (6H, gem-dimethyl). No peaks for acetone (
          
          
          ) or ethanol (
          
          
          ).
          Silver Nitrate Test Dissolve in water, add dilute
          
          
          and
          
          
          .
          Immediate white precipitate (
          
          
          ) confirms it is the HCl salt. (Note: This confirms identity, not purity).
          Melting Point Capillary method.AIB sublimes/decomposes > 280°C. A sharp melting point < 200°C usually indicates impurities (like unreacted hydantoin).

          References

          • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und α-Aminosäuren.[5][6] Journal für Praktische Chemie. (Foundational text on Bucherer-Bergs synthesis).

          • Zandbergen, P., et al. (1992). Efficient synthesis of alpha-amino acids via the Bucherer-Bergs reaction.[5] Tetrahedron.[7] Link

          • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
          • BenchChem Technical Support. (2025). Purification of Boc-Protected Amino Acids by Recrystallization.Link

          • Org. Synth. (1943).

            
            -Aminoisobutyric Acid.[1][2][8] Organic Syntheses, Coll. Vol. 2, p.29. Link
            

          Validation & Comparative

          Engineering Peptide Therapeutics: Proteolytic Stability of Aib-Modified vs. Native Sequences

          Author: BenchChem Technical Support Team. Date: March 2026

          As peptide-based therapeutics continue to dominate modern drug development, overcoming their inherent vulnerability to proteolytic degradation remains a critical challenge. Native peptides typically exhibit in vivo half-lives measured in minutes, primarily due to rapid cleavage by endogenous endopeptidases and exopeptidases. To engineer metabolic stability without compromising target affinity, researchers frequently turn to non-proteinogenic amino acids.

          Among these,

          
          -Aminoisobutyric acid (Aib)  has emerged as a gold standard for structural stabilization. This guide provides an objective, data-driven comparison of Aib-modified peptides against their native counterparts, detailing the mechanistic causality of Aib's protective effects and the self-validating experimental workflows used to quantify them.
          

          Mechanistic Causality: Why Aib Confers Stability

          The structural genius of Aib lies in its chemical simplicity. Unlike canonical amino acids, Aib features a gem-dimethyl group at the

          
          -carbon, effectively eliminating the chiral center. This quaternary substitution introduces profound biophysical changes to the peptide backbone:
          
          • Steric Hindrance: The dual methyl groups create a bulky steric shield around the scissile peptide bond. This physical barrier prevents proteases from properly aligning the peptide backbone within their catalytic clefts [1].

          • Conformational Rigidity: Aib severely restricts the Ramachandran dihedral angles (

            
             and 
            
            
            
            ) of the peptide backbone. This restriction forces the sequence into highly organized, rigid secondary structures—predominantly right-handed
            
            
            -helices or
            
            
            -helices.
          • Entropic Optimization: By pre-organizing the peptide into a rigid helix, Aib reduces the entropy of unfolding. Proteases typically require peptides to adopt an extended

            
            -strand conformation to fit into their active sites; Aib's helical induction makes this unfolding thermodynamically unfavorable.
            

          G A Aib Incorporation (gem-dimethyl group) B Steric Hindrance at α-carbon A->B C Conformational Rigidity (Helical Induction) A->C D Protease Active Site Exclusion B->D C->D E Enhanced Proteolytic Stability D->E

          Logical pathway of Aib-mediated proteolytic resistance.

          Quantitative Performance: Native vs. Aib-Modified Peptides

          Experimental data consistently demonstrates that even a single Aib substitution can shift a peptide's half-life from minutes to hours, or even days when combined with other half-life extension strategies (such as lipidation). Below is a comparative summary of native sequences versus their Aib-modified analogs across various proteolytic matrices.

          Peptide SystemSequence ModificationProtease / MatrixNative PerformanceAib-Modified PerformanceReference
          GLP-1 Analog Ala8 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
          
          
          Aib8
          DPP-IV / Human Serum
          
          
          hours
          
          
          hours*
          Antimicrobial (UP09) N-terminal L-Lys
          
          
          Aib
          Human PlasmaRapidly degradedHigh intact % at 24h1
          Antifouling Peptide Ser
          
          
          Aib
          Trypsin95% degraded at 4h100% resistant at 4h2

          *Note: The profound 165-hour half-life of Aib8-GLP-1 (Semaglutide) is a synergistic result of Aib-mediated DPP-IV resistance combined with C18 fatty acid lipidation for albumin binding and reduced renal clearance.

          Self-Validating Experimental Workflows

          To objectively quantify the protective effects of Aib, researchers must utilize highly controlled, self-validating assays. The following protocol outlines the industry standard for evaluating peptide stability in biological matrices.

          Protocol: In Vitro Plasma Protease Stability Assay

          This workflow is designed to calculate the pseudo-first-order degradation kinetics of a peptide. Every step is engineered to isolate the variable of enzymatic cleavage from environmental artifacts.

          Step-by-Step Methodology:

          • Matrix Preparation: Thaw pooled human plasma and centrifuge at 10,000 × g for 5 minutes to remove lipid aggregates. Causality: Using pooled plasma accounts for inter-patient variations in endogenous protease levels, ensuring reproducible baseline kinetics.

          • Peptide Incubation: Dilute the peptide in PBS (pH 7.4) and spike it into the plasma to a final concentration of

            
            . Incubate the mixture in a thermoshaker at 37°C and 300 RPM. Causality: 37°C strictly mimics physiological human body temperature, optimizing the kinetic activity of plasma proteases.
            
          • Time-Course Sampling: Extract

            
             aliquots at precisely predefined intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
            
          • Enzymatic Quenching: Immediately dispense each aliquot into

            
             of a quenching solution (1% Trifluoroacetic acid (TFA) in Acetonitrile). Causality: TFA drops the pH well below the active range of physiological proteases, instantly halting enzymatic degradation. Acetonitrile simultaneously denatures and precipitates large plasma proteins (like albumin) that would otherwise clog the analytical column.
            
          • Centrifugation: Centrifuge the quenched samples at 12,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to HPLC vials.

          • LC-MS/MS Quantification: Analyze the supernatant using reversed-phase LC-MS/MS. Monitor the specific parent mass transitions to quantify the remaining intact peptide.

          System Validation & Controls (Ensuring Trustworthiness): To ensure this assay is a self-validating system, the following controls must be integrated:

          • T=0 Baseline Control: An aliquot quenched immediately upon mixing establishes the 100% intact baseline, eliminating errors from initial binding or precipitation.

          • Internal Standard (IS): A stable isotope-labeled peptide is spiked into the quenching solution. Normalizing the target peptide peak area to the IS peak area corrects for matrix ionization suppression and injection volume variability in the mass spectrometer.

          • Negative Control: Peptide incubated in PBS (without plasma) at 37°C. This proves that any observed degradation is strictly proteolytic, not due to thermal or chemical instability.

          G Step1 1. Peptide Incubation (Plasma/Protease at 37°C) Step2 2. Aliquot Sampling (Pre-defined Timepoints) Step1->Step2 Step3 3. Enzymatic Quenching (Acidification via TFA) Step2->Step3 Step4 4. Centrifugation (Precipitate Proteins) Step3->Step4 Step5 5. LC-MS/HPLC Analysis (Quantify Intact Peptide) Step4->Step5

          Step-by-step workflow for in vitro proteolytic stability assays.

          Case Study: Overcoming DPP-IV Degradation in GLP-1

          The most commercially successful application of Aib substitution is found in the treatment of Type 2 Diabetes via Glucagon-Like Peptide-1 (GLP-1) analogs.

          Native GLP-1 is an incretin hormone that stimulates insulin secretion. However, its clinical utility is severely limited by Dipeptidyl Peptidase-4 (DPP-IV), a ubiquitous serine exopeptidase that rapidly cleaves dipeptides from the N-terminus of proteins containing Proline or Alanine at position 2. Because native GLP-1 features Alanine at position 8 (the second amino acid from its N-terminus), DPP-IV cleaves it almost instantly, resulting in an in vivo half-life of roughly 1.5 hours.

          By substituting Ala8 with Aib8 (as seen in the blockbuster drug Semaglutide), drug developers introduced massive steric bulk directly at the P1' cleavage site. The gem-dimethyl group physically prevents the GLP-1 N-terminus from properly docking into the DPP-IV catalytic pocket, rendering the peptide virtually immune to DPP-IV degradation [4].

          G Native Native GLP-1 (Ala8) DPP4_1 DPP-IV Enzyme Native->DPP4_1 Degraded Rapid Degradation (t1/2 ~1.5h) DPP4_1->Degraded Aib Aib8-GLP-1 (Semaglutide Base) DPP4_2 DPP-IV Enzyme Aib->DPP4_2 Steric Block Stable Proteolytic Resistance (Extended t1/2) DPP4_2->Stable

          Impact of Aib substitution on DPP-IV mediated GLP-1 degradation.

          References

          • LifeTein Peptide Blog - Unusual Amino Acids: α-Aminoisobutyric Acid.
          • ACS Sustainable Chemistry & Engineering - α-Aminoisobutyric Acid-Stabilized Peptide SAMs with Low Nonspecific Protein Adsorption and Resistance against Marine Biofouling.
          • Frontiers in Microbiology - D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degrad
          • PMC (National Institutes of Health)

          Sources

          Precision Structural Control: A Guide to Aib-Induced 3,10-Helices via Circular Dichroism

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Circular Dichroism Spectra of Aib-Induced 3,10-Helices Content Type: Publish Comparison Guide

          Executive Summary

          In peptide engineering and peptidomimetic drug design, controlling secondary structure is paramount for bioavailability and target affinity. The non-proteinogenic amino acid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

          
          -aminoisobutyric acid (Aib)  is a critical tool for constraining peptides into stable helical conformations.[1][2] While standard alanine-rich sequences adopt 
          
          
          
          -helices
          , Aib-rich sequences predominantly adopt the tighter, more elongated 3,10-helix .[3]

          This guide objectively compares the Circular Dichroism (CD) spectral signatures of Aib-induced 3,10-helices against standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

          
          -helices.[4][5][6] It provides researchers with the experimental protocols and data analysis frameworks necessary to distinguish these subtle but structurally significant motifs.
          
          Part 1: Technical Comparison – 3,10-Helix vs. -Helix

          The distinction between a 3,10-helix and an

          
          -helix is often ambiguous in short peptides. However, CD spectroscopy provides a reliable, non-destructive method for differentiation based on specific intensity ratios of the 
          
          
          
          and
          
          
          transitions.
          The "R-Value" Discriminator

          The primary metric for distinguishing these helices is the ratio (

          
          ) of the molar ellipticities at 222 nm and 208 nm.[5]
          
          
          
          

          Table 1: Comparative CD Spectral Signatures

          FeatureAib-Induced 3,10-Helix Standard
          
          
          -Helix
          Mechanistic Insight
          Primary Minima ~207 nm and ~222 nm208 nm and 222 nmBoth helices exhibit exciton splitting (
          
          
          ) and amide transitions (
          
          
          ).
          Intensity Ratio (
          
          
          )
          0.3 – 0.4 0.9 – 1.1 The 3,10-helix shows a significantly deeper band at ~207 nm relative to 222 nm due to different dihedral angles (
          
          
          ).
          Positive Maximum Weak/Shifted (~190-195 nm)Strong (~190-195 nm)The perpendicular exciton band is less intense in 3,10-helices.
          Peptide Length Preference Short oligomers (4–8 residues)Longer chains (>10 residues)Aib's steric bulk forces the tighter 3,10-turn (
          
          
          H-bonds) in short sequences;
          
          
          -helices (
          
          
          ) require cooperative stabilization.
          Solvent Sensitivity Stable in non-polar solvents; persists in TFEStabilized by TFE; destabilized in waterAib provides intrinsic rigidity, making 3,10-helices less dependent on solvent stabilization than
          
          
          -helices.

          Critical Note: The

          
           rule for 
          
          
          
          -helices is strictly valid for long helices. Short
          
          
          -helices can exhibit distorted ratios, but rarely as low as 0.4, which is the hallmark of a strong Aib-induced 3,10-helix.
          Part 2: Experimental Workflow

          To accurately assign Aib-induced structures, a rigorous experimental protocol is required. Self-validation is achieved by performing solvent titrations to observe stability.

          Workflow Diagram

          CD_Protocol Start Peptide Synthesis (Solid Phase) Purify HPLC Purification (>95% Purity) Start->Purify Solvent Solvent Selection (TFE vs. MeOH vs. H2O) Purify->Solvent Lyophilize Measure CD Acquisition (190-260 nm) Solvent->Measure Conc: 0.1-0.5 mM Analyze Calculate R-Value ([θ]222 / [θ]208) Measure->Analyze Convert to Molar Ellipticity Decision Structure Assignment Analyze->Decision

          Figure 1: Step-by-step experimental workflow for CD characterization of Aib-peptides.

          Detailed Protocol

          1. Sample Preparation

          • Solvent Choice: Dissolve the lyophilized Aib-peptide in 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH). TFE is preferred as it mimics the membrane environment where Aib-peptides (peptaibols) are naturally active.

            • Control: Prepare a standard

              
              -helical peptide (e.g., poly-alanine or derived model) in the same solvent.
              
          • Concentration: Prepare a stock solution at 100-500

            
            M . High concentrations (>1 mM) may induce aggregation, distorting the CD signal.
            
            • Validation: Measure absorbance at 280 nm (if Trp/Tyr present) or use quantitative amino acid analysis (AAA) for precise concentration, which is critical for calculating Mean Residue Ellipticity (MRE).

          2. Instrument Parameters (Jasco/Chirascan)

          • Path Length: 1 mm quartz cuvette (standard) or 0.1 mm (for high absorption solvents).

          • Wavelength Range: 260 nm down to 185 nm.

          • Scan Speed: 50 nm/min.

          • Accumulations: Average 3–5 scans to improve Signal-to-Noise (S/N) ratio.

          • Temperature: Maintain at 20°C or 25°C.

          3. Data Processing

          • Subtract the solvent baseline.

          • Convert raw ellipticity (

            
            , mdeg) to Mean Residue Ellipticity (
            
            
            
            , deg
            
            
            cm
            
            
            dmol
            
            
            ):
            
            
            Where
            
            
            = Mean Residue Weight,
            
            
            = path length (cm),
            
            
            = concentration (mg/mL).[7]
          Part 3: Data Analysis & Structural Assignment

          The following logic tree guides the interpretation of the calculated R-value.

          Helix_Assignment Input Calculate Ratio R = [θ]222 / [θ]208 CheckR Is R < 0.6? Input->CheckR Branch310 Likely 3,10-Helix (Strong Aib Influence) CheckR->Branch310 Yes CheckLen Peptide Length? CheckR->CheckLen No (R > 0.6) Confirm310 Confirmed 3,10-Helix Branch310->Confirm310 Short Short (< 8 residues) CheckLen->Short < 8 Res Long Long (> 10 residues) CheckLen->Long > 10 Res BranchAlpha Likely α-Helix (R ≈ 1.0) BranchMixed Mixed 3,10/α Equilibrium (0.6 < R < 0.9) Short->BranchMixed R ≈ 0.7 Long->BranchAlpha R ≈ 1.0 Reassess Re-assess: Possible Distorted α-Helix

          Figure 2: Decision tree for assigning helical secondary structure based on CD spectral ratios.

          Interpretation Guide
          • The "Classic" 3,10-Helix: If the spectrum shows a deep minimum at 207 nm and a shoulder at 222 nm (

            
            ), and the peptide contains multiple Aib residues (e.g., -(Aib-Ala)
            
            
            
            -), the structure is a stable 3,10-helix.
          • The Mixed State: R-values between 0.6 and 0.8 often indicate an equilibrium between 3,10- and

            
            -helical forms, common in peptides of intermediate length (8–10 residues).
            
          • Length Dependency: Aib promotes 3,10-helices effectively in short peptides (<8 residues). As chain length increases, the cooperative H-bonding of the

            
            -helix (
            
            
            
            ) may overcome the steric preference of Aib, shifting the structure toward an
            
            
            -helix or a mixed state.
          References
          • Toniolo, C., et al. (1996).[8][4][5] Circular dichroism spectrum of a peptide 3,10-helix. Journal of the American Chemical Society.[8][4][6] Link

          • Millhauser, G. L., et al. (1997).[4] Estimating the relative populations of 3,10-helix and alpha-helix in Ala-rich peptides. Journal of Molecular Biology. Link

          • Aravinda, S., et al. (2008).[2] Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Chemistry & Biodiversity. Link

          • Maekawa, H., et al. (2006).[9] Different spectral signatures of octapeptide 3(10)- and alpha-helices revealed by two-dimensional infrared spectroscopy. Journal of Physical Chemistry B. Link

          • Kelly, S. M., et al. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

          Sources

          Metabolic Stability Profiling of Aib-Modified Peptide Therapeutics: A Comparative Technical Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          The incorporation of

          
          -aminoisobutyric acid (Aib) has revolutionized peptide drug discovery, transforming transient endogenous hormones into viable weekly therapeutics. This guide analyzes the metabolic superiority of Aib-modified peptides (specifically GLP-1 and GIP/GLP-1 agonists) over their native counterparts. By inducing helical rigidity and introducing steric hindrance at the N-terminus, Aib effectively "shields" the peptide backbone from Dipeptidyl Peptidase-4 (DPP-4) cleavage.
          

          This document provides a direct comparison of metabolic half-lives, explains the structural causality, and details the industry-standard in vitro protocols required to validate these stability gains.

          Mechanistic Foundation: The "Steric Shield" Effect

          Native peptides like GLP-1 are degraded within minutes (

          
           min) primarily due to DPP-4, which cleaves the N-terminal dipeptide (His-Ala). Replacing Alanine with Aib (2-methylalanine) introduces a gem-dimethyl group.
          
          Structural Impact[1][2][3][4]
          • Steric Hindrance: The extra methyl group creates a physical blockade that prevents the DPP-4 active site from accommodating the peptide chain.

          • Conformational Rigidity: Aib is a strong helix inducer (promoting

            
            -helix or 
            
            
            
            -helix formation). This restricts the backbone flexibility required for the enzyme to access the scissile bond.
          Mechanism of Action Diagram

          The following diagram illustrates how Aib blocks the catalytic action of DPP-4 compared to a native substrate.

          DPP4_Mechanism cluster_native Native GLP-1 (Ala8) cluster_aib Modified Therapeutic (Aib8) Native Native Peptide (...His-Ala-Glu...) DPP4 DPP-4 Enzyme (Catalytic Site) Native->DPP4 Fits Active Site Cleaved Inactive Metabolite (Glu... + His-Ala) Modified Aib-Modified Peptide (...His-Aib-Glu...) Intact Active Therapeutic (Stable) Modified->Intact Resists Degradation Modified->DPP4 Steric Clash (Gem-dimethyl blockade) DPP4->Cleaved Rapid Cleavage (t1/2 ~2 min)

          Figure 1: Mechanistic comparison of DPP-4 interaction with Native Ala-peptide vs. Aib-modified peptide. Aib prevents the substrate from fitting into the catalytic pocket.[1]

          Comparative Performance Analysis

          The table below contrasts the metabolic profiles of native hormones against key Aib-modified therapeutics. Note that while Aib solves the enzymatic degradation problem, modern therapeutics often pair it with fatty acid acylation (e.g., C18 diacid) to solve the renal clearance problem. Both are required for "weekly" dosing, but Aib is the prerequisite for stability.

          Table 1: Metabolic Half-Life Comparison
          Therapeutic AgentDrug ClassAib Modification SiteAlbumin BinderPlasma
          
          
          (Human)
          Primary Stability Mechanism
          Native GLP-1 Endogenous HormoneNone (Ala8)None1.5 - 2.0 min N/A (Rapid DPP-4 cleavage)
          Semaglutide GLP-1 AgonistPos 8 (replaces Ala)C18 Fatty Diacid~165 hours (1 week)Aib blocks DPP-4; Fatty acid reduces renal clearance.
          Tirzepatide Dual GIP/GLP-1Pos 2 & 13C20 Fatty Diacid~117 hours (5 days)Dual Aib sites protect N-terminus and stabilize helix.
          Exenatide GLP-1 AgonistGly8 (Not Aib)*None~2.4 hours Glycine substitution (DPP-4 resistant but less rigid than Aib).
          • Note: Exenatide uses Glycine rather than Aib for DPP-4 resistance, derived from Gila monster venom (Exendin-4). Aib is generally preferred in modern design for its dual stability/helicity benefits.

          Experimental Validation Protocols

          To objectively assess the stability conferred by Aib, researchers must perform In Vitro Metabolic Stability Assays .[2] The following protocol is designed for high-throughput screening using Liver Microsomes (HLM) or Plasma.

          Protocol: Microsomal Stability Assay (LC-MS/MS)

          Objective: Determine the intrinsic clearance (

          
          ) and in vitro half-life (
          
          
          
          ) of the peptide.
          Reagents & System
          • Matrix: Pooled Human Liver Microsomes (HLM) (final conc. 0.5 mg/mL).

          • Cofactor: NADPH regenerating system (or 1 mM NADPH).

          • Quenching Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide or a stable isotope-labeled peptide).

          • Analysis: UHPLC coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS).

          Step-by-Step Workflow
          • Pre-Incubation: Thaw HLM on ice. Dilute to 2x concentration in Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 10 mins.

          • Reaction Initiation: Add peptide substrate (final conc. 1

            
            M) and NADPH to the microsomes.
            
          • Sampling: At defined time points (

            
             min), remove aliquots (e.g., 50 
            
            
            
            L).
          • Quenching (Critical): Immediately transfer aliquot into 150

            
            L of Quenching Solution . Vortex vigorously to precipitate proteins and stop all enzymatic activity.
            
          • Clarification: Centrifuge at 4,000 rpm for 20 mins at 4°C.

          • Quantification: Inject supernatant into LC-MS/MS. Monitor the depletion of the parent peptide peak area relative to the internal standard.

          Experimental Workflow Diagram

          Stability_Protocol cluster_sampling 3. Time-Course Sampling Prep 1. Preparation HLM + Buffer + Peptide (37°C) Start 2. Initiation Add NADPH Cofactor Prep->Start T0 T=0 min Start->T0 T30 T=30 min Start->T30 T60 T=60 min Start->T60 Quench 4. Quenching Add ACN + Formic Acid (Precipitate Proteins) T0->Quench T30->Quench T60->Quench Spin 5. Centrifugation 4000 rpm, 20 min Quench->Spin Analyze 6. LC-MS/MS Analysis Calculate % Remaining Spin->Analyze

          Figure 2: Standardized workflow for assessing peptide metabolic stability in liver microsomes.

          Case Studies in Drug Development

          Case Study 1: Semaglutide (Novo Nordisk)[7][8]
          • Challenge: Native GLP-1 is cleaved at the Ala8-Glu9 bond by DPP-4.[3]

          • Aib Solution: Substitution of Ala8 with Aib8.

          • Result: The Aib modification renders the N-terminus virtually immune to DPP-4.[4] However, to achieve a weekly profile, the peptide was further modified with a C18 fatty diacid at Lys26.[5]

          • Data Insight: In comparative studies, Aib-modified GLP-1 analogs show <5% degradation after 4 hours in DPP-4 rich plasma, whereas native GLP-1 is >90% degraded within 20 minutes.

          Case Study 2: Tirzepatide (Eli Lilly)[10][11]
          • Challenge: Developing a single molecule with dual agonism (GIP and GLP-1) while maintaining stability.

          • Aib Solution: Tirzepatide incorporates Aib at two positions:[6][5][4][7]

            • Position 2: Prevents N-terminal degradation (DPP-4 resistance).

            • Position 13: Stabilizes the helical structure in the mid-section of the peptide, enhancing receptor binding affinity.

          • Result: The dual-Aib strategy allows the molecule to survive systemic circulation long enough for the C20 fatty acid moiety to facilitate albumin binding, resulting in a

            
             of ~5 days.
            

          References

          • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry.

          • Coskun, T., et al. (2018). LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept. Molecular Metabolism.

          • Deacon, C. F. (2004). Circulation and degradation of GIP and GLP-1. Hormone and Metabolic Research.

          • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology.

          • FDA Label (2017). OZEMPIC (semaglutide) injection, for subcutaneous use.[8] Highlights of Prescribing Information.

          Sources

          alpha-aminoisobutyric acid hydrochloride purity analysis methods

          Author: BenchChem Technical Support Team. Date: March 2026

          Comprehensive Comparison Guide: Purity Analysis Methods for

          
          -Aminoisobutyric Acid Hydrochloride (Aib-HCl) 
          

          Executive Summary & The Analytical Challenge

          
          -Aminoisobutyric acid (Aib) is a non-proteinogenic, sterically hindered dialkyl amino acid widely utilized in modern peptide therapeutics. Its incorporation into sequences—most notably in GLP-1 receptor agonists like semaglutide—is a critical structural modification designed to prevent proteolytic degradation by dipeptidyl peptidase-4 (DPP-IV)[1].
          

          However, conducting a rigorous purity analysis of Aib-HCl presents a multifaceted chromatographic challenge:

          • Lack of a Chromophore: Aib possesses no aromatic rings or conjugated

            
            -systems. Standard HPLC-UV analysis relies on low-wavelength detection (<210 nm), which is highly susceptible to baseline drift and solvent interference, rendering trace impurity quantification unreliable.
            
          • High Polarity & Salt Form: As a highly polar hydrochloride salt, underivatized Aib-HCl exhibits poor retention on standard C18 reversed-phase columns, often eluting in the void volume alongside system peaks.

          To overcome these physical limitations, application scientists must engineer self-validating analytical systems. This guide objectively compares the three gold-standard methodologies for Aib-HCl purity analysis: UHPLC-CAD (Underivatized) , HPLC-FLD (Pre-column Derivatization) , and qNMR (Absolute Quantification) .

          Analytical Selection Logic

          The selection of an analytical method depends entirely on the required sensitivity, throughput, and the availability of reference standards.

          Aib_Analysis_Logic Start Aib-HCl Purity Analysis Q1 Absolute Purity Required? Start->Q1 qNMR qNMR (1H with Internal Std) Q1->qNMR Yes Q2 High-Throughput Routine Assay? Q1->Q2 No Q3 Available Detectors? Q2->Q3 Yes CAD UHPLC-CAD / ELSD (Underivatized) Q3->CAD Universal (CAD/ELSD) Deriv HPLC-FLD / UV (Pre-column Deriv.) Q3->Deriv Optical (FLD/UV)

          Figure 1: Decision matrix for selecting the optimal Aib-HCl purity analysis methodology.

          Objective Comparison of Analytical Modalities

          A. UHPLC with Charged Aerosol Detection (CAD)

          The Causality: Because Aib-HCl lacks a chromophore but is non-volatile, Charged Aerosol Detection (CAD) provides a universal, mass-proportional response. The eluent is nebulized, and the remaining solid analyte particles are charged by ionized nitrogen gas[2]. The Advantage: It eliminates the need for complex derivatization steps and allows for the quantification of unknown impurities without needing specific reference standards for each impurity.

          B. Pre-Column Derivatization with HPLC-FLD (OPA/MPA)

          The Causality: To utilize standard optical detectors, the primary amine of Aib must be chemically tagged. Reacting Aib with o-phthalaldehyde (OPA) and a thiol like mercaptopropionic acid (MPA) in an alkaline buffer rapidly forms a highly fluorescent, hydrophobic isoindole derivative[3]. This dramatically increases both sensitivity and column retention. The Advantage: Unmatched sensitivity (femtomole limits) for trace amino acid profiling.

          Derivatization_Pathway Aib Aib-HCl (Primary Amine) Reaction Nucleophilic Addition Aib->Reaction Reagent OPA + MPA (pH 9-10) Reagent->Reaction Product Isoindole Derivative (Fluorescent) Reaction->Product Detection HPLC-FLD Detection Product->Detection

          Figure 2: Reaction pathway for OPA/MPA pre-column derivatization of Aib-HCl.

          C. Quantitative NMR (qNMR)

          The Causality: When certifying a primary reference standard of Aib-HCl, chromatographic methods fall short because they require an existing standard for calibration. qNMR solves this by integrating the unique

          
          H or 
          
          
          
          C resonances of Aib against a highly pure, unrelated internal standard (e.g., 1,3-benzodioxole)[4]. The Advantage: Absolute quantification independent of the analyte's structure.

          Quantitative Performance Data

          The following table synthesizes the operational metrics of each method to guide laboratory implementation:

          ParameterUHPLC-CAD (Underivatized)HPLC-FLD (OPA/MPA Deriv.)qNMR (Absolute)
          Target Analyte State Intact Aib-HClIsoindole DerivativeIntact Aib-HCl
          Limit of Detection (LOD) ~10–50 ng on-column~10–50 femtomolesN/A (Requires >5 mg/mL)
          Linearity (R²) >0.995 (with PFV correction)>0.999>0.999
          Sample Prep Time < 5 mins (Dilute & Shoot)Automated (1 min per sample)~15 mins (Weighing is critical)
          Primary Use Case Routine impurity profilingTrace-level amino acid analysisReference standard certification
          Key Limitation Requires strictly volatile buffersDerivative is temporally unstableHigh sample mass required

          Validated Experimental Protocols

          To ensure scientific integrity, the following protocols are designed as self-validating systems.

          Protocol 1: Underivatized Aib-HCl Purity via UHPLC-CAD

          This protocol leverages HILIC/Mixed-mode chromatography to retain the polar Aib-HCl while utilizing CAD for universal detection[2].

          Step-by-Step Methodology:

          • Column Selection: Equip the UHPLC with a polar-advantage or HILIC column (e.g., 2.1 × 250 mm, 2.2 µm) to ensure the retention of the hydrophilic Aib-HCl[2].

          • Mobile Phase Preparation:

            • Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH adjusted to 3.0 with Formic Acid). Crucial: Non-volatile salts (like phosphates) will permanently destroy the CAD.

            • Phase B: 100% Acetonitrile.

          • Sample Preparation: Dissolve Aib-HCl in 50:50 Water/Acetonitrile to a concentration of 1.0 mg/mL.

          • Self-Validating System Check (Power Function): CAD response is inherently non-linear. Inject a 5-point calibration curve (0.1 to 1.5 mg/mL). Apply a Power Function Value (PFV) transformation (typically between 1.0 and 1.7) in the chromatography data system to mathematically correct the curvature and achieve an

            
            [2].
            
          • Execution: Run a gradient from 90% B to 40% B over 15 minutes. Quantify impurities by area normalization, as CAD provides a near-uniform response for all non-volatile species.

          Protocol 2: Automated Pre-Column Derivatization via HPLC-FLD

          This protocol uses the autosampler to perform the derivatization, eliminating human error and accounting for the instability of the isoindole product[3].

          Step-by-Step Methodology:

          • Reagent Preparation: Prepare a derivatization cocktail containing o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (MPA) in 0.2 M borate buffer (pH 10.2).

          • Autosampler Programming: Program the HPLC autosampler to perform the following exact sequence:

            • Draw 10 µL of Aib-HCl sample (0.1 mg/mL).

            • Draw 45 µL of the OPA/MPA reagent.

            • Draw 45 µL of 0.2 M borate buffer.

            • Mix in the sample loop (3 × 40 µL)[3].

          • Self-Validating System Check (Reaction Timing): The isoindole derivative degrades rapidly. The autosampler must be programmed with a strict 1.0-minute wait time before injecting exactly 1 µL onto the column[3]. To validate, run the same vial 5 times consecutively; the peak area RSD must be <2.0%, proving the timing is locked.

          • Execution: Separate on a standard C18 column using a gradient of Sodium Acetate buffer (pH 7.2) and Acetonitrile. Detect using Fluorescence (Excitation: 340 nm, Emission: 450 nm).

          Protocol 3: Absolute Purity via qNMR

          Used for certifying in-house reference materials.

          Step-by-Step Methodology:

          • Standard Selection: Weigh exactly 10.0 mg of Aib-HCl and 5.0 mg of a certified reference standard, such as 1,3-benzodioxole (TraceCERT® grade)[4], into the same vial using a microbalance (readability 0.001 mg).

          • Solvent: Dissolve the mixture in 600 µL of Deuterium Oxide (

            
            ).
            
          • Execution: Acquire a

            
            H-NMR spectrum with a long relaxation delay (
            
            
            
            seconds) to ensure complete relaxation of all protons.
          • Calculation: Integrate the distinct singlet of the Aib methyl groups (~1.5 ppm) against the methylene protons of 1,3-benzodioxole (~6.0 ppm) to calculate absolute mass fraction purity.

          References

          1.1 - bioRxiv 2.3 - Chromatography Online 3.2 - Thermo Fisher Scientific 4.4 - Google Patents

          Sources

          impact of Aib substitution on peptide receptor binding affinity

          Author: BenchChem Technical Support Team. Date: March 2026

          The Impact of α-Aminoisobutyric Acid (Aib) Substitution on Peptide Receptor Binding Affinity: A Comparative Guide

          As peptide therapeutics evolve, overcoming the inherent limitations of native peptides—namely, poor proteolytic stability and suboptimal receptor selectivity—has become a central focus of drug development. Among the most effective structural modifications is the incorporation of non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib) .

          As a Senior Application Scientist, I have observed firsthand how Aib substitution can fundamentally alter a peptide's pharmacological profile. This guide objectively evaluates the impact of Aib substitution on receptor binding affinity, comparing native and modified peptides across multiple therapeutic classes, and provides the rigorous experimental workflows required to validate these modifications.

          Mechanistic Causality: Why Aib Alters Binding Affinity

          Aib (α-methylalanine) is an achiral, dialkylated amino acid. Unlike standard amino acids, the gem-dimethyl groups at the α-carbon severely restrict the

          
           and 
          
          
          
          dihedral angles of the peptide backbone due to the Thorpe-Ingold effect. This restriction strongly biases the peptide towards right- or left-handed α-helices or
          
          
          -helices[1].

          The impact on binding affinity is governed by two opposing thermodynamic forces:

          • Entropic Advantage (Affinity Enhancement): When a peptide's bioactive conformation at the receptor is helical, the native unstructured peptide must undergo a massive loss of conformational entropy upon binding. Aib pre-organizes the peptide into this helical state in solution, drastically reducing the entropic penalty of binding and thereby increasing affinity[2].

          • Steric Hindrance (Affinity Reduction): If Aib is placed in a region requiring backbone flexibility (e.g., a central loop) or where the gem-dimethyl groups sterically clash with the receptor's binding pocket, binding affinity will sharply decrease[3].

          Additionally, the steric bulk of Aib effectively shields adjacent peptide bonds from enzymatic cleavage, providing a profound increase in biological half-life—a critical factor in translating in vitro affinity to in vivo efficacy[4].

          Thermodynamic_Model cluster_native Native Peptide Binding Dynamics cluster_aib Aib-Substituted Peptide Dynamics N_Unstructured Unstructured Peptide in Solution N_Penalty High Entropic Penalty (-TΔS) N_Unstructured->N_Penalty N_Bound Receptor-Bound (Induced Helix) N_Penalty->N_Bound A_Preorganized Pre-organized Helical Peptide A_Advantage Low Entropic Penalty A_Preorganized->A_Advantage A_Bound Receptor-Bound (High Affinity) A_Advantage->A_Bound

          Thermodynamic landscape of native vs. Aib-substituted peptide receptor binding.

          Comparative Performance: Native vs. Aib-Substituted Peptides

          The strategic placement of Aib yields highly variable results depending on the receptor target. Below is a comparative analysis of three distinct therapeutic peptide classes.

          Case Study A: GLP-1 Receptor Agonists (Semaglutide & RXL Analogs)

          Native GLP-1 has a half-life of <2 minutes due to rapid cleavage by Dipeptidyl Peptidase-4 (DPP-4) at the Ala8 position[5]. In the development of Semaglutide, replacing Ala8 with Aib8 created a steric shield that completely halted DPP-4 degradation while maintaining sub-nanomolar affinity for the GLP-1 receptor[4]. Conversely, in ultra-short GLP-1 analogs, Aib substitution at positions requiring tight receptor packing (e.g., Gly4, Phe6) resulted in a

          
          100-fold decrease in potency. However, placing Aib at position 11 rescued potency by >100-fold compared to an Ala11 substitution, proving that Aib's stabilization of the active helical conformation can drive affinity when placed outside direct contact zones[2].
          
          Case Study B: Vasopressin (AVP) Receptor Selectivity

          Native Arginine Vasopressin (AVP) binds with high affinity to both

          
           (hepatic/vascular) and 
          
          
          
          (renal) receptors. Researchers discovered that mono-substitution of AVP with Aib at positions 4 or 7 induced structural rigidity that was incompatible with the
          
          
          receptor but highly tolerated by the
          
          
          receptor. Specifically,
          
          
          bound the
          
          
          receptor with an affinity of 10.7 nM while displaying virtually no affinity for
          
          
          , creating a highly selective antidiuretic agonist[6].
          Case Study C: p53-MDM2 Helical Mimics

          The interaction between the p53 tumor suppressor and its negative regulator MDM2 is mediated by an α-helical segment of p53. Substituting expendable amino acids in the p53 peptide sequence with Aib (e.g., the Bp53 analog) enhanced the helical conformation in solution. This pre-organization not only maintained binding affinity (

          
          ) but also retarded trypsin cleavage by several orders of magnitude, validating Aib as a premier scaffold for helical mimics[1].
          
          Quantitative Data Summary
          Peptide SystemModificationReceptor TargetBinding Affinity (
          
          
          /
          
          
          )
          Proteolytic Stability / Half-life
          GLP-1 Native (Ala8)GLP-1R~0.4 nM< 2 minutes (DPP-4 sensitive)
          GLP-1 Aib8 (Semaglutide)GLP-1R~0.38 nM~7 days (DPP-4 resistant)*
          Vasopressin Native AVP
          
          
          /
          
          
          ~1.5 nM (
          
          
          ) / ~2.0 nM (
          
          
          )
          Minutes (Serum proteases)
          Vasopressin
          
          
          
          
          /
          
          
          Low Affinity (
          
          
          ) / 10.7 nM (
          
          
          )
          Highly stable
          p53 Mimic Np53 (Native-like)MDM2~Low
          
          
          Rapidly degraded
          p53 Mimic Bp53 (Aib-substituted)MDM2
          
          
          Retarded cleavage (Orders of mag.)

          *Note: Semaglutide's extended half-life is a synergistic result of Aib8 substitution and fatty acid acylation[7].

          Experimental Methodologies & Self-Validating Protocols

          To accurately assess the impact of Aib substitution, researchers must employ rigorous, self-validating workflows. Aib's steric bulk makes peptide synthesis notoriously difficult, and affinity measurements must account for potential non-specific binding.

          Protocol 1: Microwave-Assisted SPPS of Aib-Peptides

          Standard coupling reagents (e.g., HBTU) often fail to couple Aib due to the gem-dimethyl steric clash. This protocol utilizes highly reactive uronium salts and heat to ensure complete coupling.

          • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

          • Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 2 x 5 minutes. Self-Validation: Monitor UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm to confirm complete deprotection.

          • Aib Coupling: Dissolve 5 eq. of Fmoc-Aib-OH, 4.9 eq. of HATU, and 10 eq. of DIPEA in DMF. Add to the resin.

          • Microwave Activation: Heat the reaction to 75°C for 15 minutes using a microwave peptide synthesizer.

          • Quality Control (Kaiser Test): Perform a Kaiser test. A negative result (yellow) validates complete coupling. If positive (blue), repeat steps 3-4 using DIC/Oxyma as an alternative coupling chemistry.

          • Cleavage: Cleave the peptide using TFA/TIS/Water (95:2.5:2.5) for 2 hours, precipitate in cold ether, and purify via RP-HPLC.

          Protocol 2: Surface Plasmon Resonance (SPR) Affinity Profiling

          SPR provides real-time kinetics (

          
          , 
          
          
          
          ) to determine exactly how Aib alters affinity (e.g., does it speed up association or slow down dissociation?).
          • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate flow cells 1 (Reference) and 2 (Active) with EDC/NHS.

          • Receptor Immobilization: Inject the target receptor (e.g., purified GLP-1R extracellular domain) at 10

            
             in Sodium Acetate buffer (pH 4.5) into Flow Cell 2 until ~1000 Response Units (RU) are achieved.
            
          • Quenching: Inject 1M Ethanolamine (pH 8.5) into both flow cells to block unreacted sites. Self-Validation: The reference cell (Flow Cell 1) serves as an internal control to subtract non-specific peptide binding from the data.

          • Analyte Injection: Prepare a 2-fold dilution series of the Aib-peptide (e.g., 0.1 nM to 100 nM) in running buffer (HBS-EP+). Inject each concentration at 30

            
             for 120 seconds (association), followed by a 300-second buffer flow (dissociation).
            
          • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to strip the bound peptide without denaturing the receptor.

          • Data Analysis: Fit the background-subtracted sensorgrams to a 1:1 Langmuir binding model to extract

            
            , 
            
            
            
            , and
            
            
            .

          Experimental_Workflow Syn 1. SPPS Synthesis (HATU/Microwave for Aib) Pur 2. RP-HPLC & LC-MS Purification/Validation Syn->Pur SPR 3. SPR Binding Assay (Extract Kd, Kon, Koff) Pur->SPR Stab 4. Proteolytic Assay (Serum/DPP-4 incubation) Pur->Stab Data 5. Affinity vs Stability Correlation Analysis SPR->Data Stab->Data

          Validated workflow for the synthesis, affinity profiling, and stability testing of Aib-peptides.

          Conclusion

          The substitution of native amino acids with α-aminoisobutyric acid (Aib) is a powerful tool in peptide engineering. By leveraging the Thorpe-Ingold effect, Aib restricts backbone flexibility, pre-organizing peptides into bioactive helical conformations. When strategically placed outside of critical receptor-contact residues, Aib minimizes the entropic penalty of binding, thereby maintaining or enhancing receptor affinity while simultaneously conferring near-absolute resistance to specific proteolytic enzymes. Understanding the delicate balance between entropic gains and steric clashes is essential for any drug development professional aiming to optimize peptide therapeutics.

          References

          • Novel strategies for the design of receptor-selective vasopressin analogues: Aib-substitution and retro-inverso transformation. PMC - NIH. Available at:[Link]

          • Aib-based peptide backbone as scaffolds for helical peptide mimics. NAIST. Available at: [Link]

          • Targeting diverse protein–protein interaction interfaces with α/β-peptides derived from the Z-domain scaffold. PNAS. Available at:[Link]

          • Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. MDPI. Available at:[Link]

          • Glucagon-like peptide-1 analogues: An overview. PMC - NIH. Available at:[Link]

          • Molecular Structure and Research Applications of GLP-1 S. Tydes. Available at:[Link]

          • Semaglutide Discovery. Easy-Peptide. Available at:[Link]

          Sources

          Safety Operating Guide

          alpha-Aminoisobutyric acid, hydrochloride proper disposal procedures

          Author: BenchChem Technical Support Team. Date: March 2026

          As a Senior Application Scientist overseeing peptide synthesis and drug development workflows, I frequently manage the lifecycle of non-proteinogenic amino acids.

          
          -Aminoisobutyric acid hydrochloride (AIB-HCl) is a highly valued building block in our field. Because of its 
          
          
          
          -dialkylated structure, AIB is widely utilized to introduce rigid conformational constraints—specifically
          
          
          -helical structures—into peptide backbones, and it represents nearly 40% of the residues in known peptaibol sequences[1].

          However, while researchers focus heavily on the coupling efficiency of AIB-HCl, end-of-life logistical management is equally critical. Improper disposal of this organic hydrochloride salt can lead to dangerous pH fluctuations in bulk waste carboys and the release of toxic gases. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of AIB-HCl.

          Mechanistic Hazard Profile & Causality

          Understanding the chemical behavior of AIB-HCl dictates our disposal strategy. We do not simply follow rules; we engineer safety based on molecular causality:

          • Acidity and Exothermic Potential : As a hydrochloride salt, AIB-HCl dissociates in water to release

            
             and 
            
            
            
            , creating a highly acidic environment[2]. Mixing this directly with incompatible basic waste streams (e.g., concentrated hydroxides) in a centralized carboy can cause violent exothermic neutralization.
          • Environmental Persistence : While natural amino acids are readily biodegradable, the synthetic

            
            -dimethyl substitution makes AIB highly resistant to proteolytic enzymes[3]. Consequently, it is recalcitrant to standard biological wastewater treatment and must never  be poured down the drain.
            
          • Thermal Decomposition : When subjected to incineration, the nitrogen and chlorine atoms in AIB-HCl generate toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. Therefore, disposal must be routed exclusively to facilities equipped with high-temperature acid-gas scrubbers[4].

          Waste Segregation Workflow

          Proper segregation at the source prevents downstream chemical incompatibilities. The following logical workflow dictates how AIB-HCl waste should be routed in the laboratory.

          G Start AIB-HCl Waste Generation Solid Solid Waste (Powder/Resin) Start->Solid Aqueous Aqueous Solutions (Acidic pH) Start->Aqueous Organic Organic Solvents (DMF/DCM mixtures) Start->Organic PackSolid HDPE Solid Waste Bin Solid->PackSolid Neutralize Neutralization Protocol (Target pH 6.5-7.5) Aqueous->Neutralize PackOrg Flammable Waste Carboy Organic->PackOrg PackLiquid Vented Aqueous Carboy Neutralize->PackLiquid Incineration High-Temp Incineration (Approved Facility) PackSolid->Incineration PackLiquid->Incineration PackOrg->Incineration

          Caption: Logical workflow for AIB-HCl waste segregation, neutralization, and disposal.

          Quantitative Data: Waste Stream Management

          To ensure compliance with Environmental Health and Safety (EHS) guidelines, AIB-HCl waste must be categorized precisely. The table below summarizes the quantitative and logistical parameters for each waste stream.

          Waste Stream TypePrimary ComponentsTypical pH RangeCompatible ContainerEHS Disposal RoutingHazard Classification
          Solid Waste Unused AIB-HCl powder, contaminated resins, weigh boatsN/AHigh-Density Polyethylene (HDPE)Solid Hazardous WasteIrritant (Skin/Eye)
          Aqueous Waste AIB-HCl dissolved in water/buffers2.0 - 4.0Polypropylene (PP) Carboy (Vented)Aqueous Acidic WasteCorrosive / Irritant
          Organic Waste AIB-HCl in DMF, DCM, or Methanol (Peptide synthesis effluent)VariableHDPE Flammable CarboyHalogenated Organic WasteFlammable / Toxic

          Experimental Protocol: Aqueous Waste Neutralization

          Causality & Self-Validation : Before transferring aqueous AIB-HCl waste to a central accumulation area, it must be neutralized. This protocol is designed as a self-validating system . We utilize Sodium Bicarbonate (

          
          ) rather than Sodium Hydroxide (
          
          
          
          ). The physical cessation of
          
          
          effervescence provides an immediate, visual validation that the acid has been neutralized, which is then quantitatively confirmed via a pH meter to prevent accidental over-alkalization.

          Materials Required:

          • Aqueous AIB-HCl waste stream

          • 1M Sodium Bicarbonate (

            
            ) solution
            
          • Calibrated pH meter and universal pH indicator strips

          • Magnetic stirrer and PTFE-coated stir bar

          • Wide-mouth borosilicate glass beaker

          Step-by-Step Methodology:

          • Preparation : Transfer the acidic AIB-HCl aqueous waste into the borosilicate glass beaker. Place the beaker on a magnetic stir plate and initiate gentle stirring (approx. 300 rpm).

          • Baseline Measurement : Record the initial pH using the calibrated pH meter. Aqueous solutions of amino acid hydrochlorides typically register between pH 2.0 and 4.0[2].

          • Titration : Slowly add the 1M

            
             solution dropwise. Observe the evolution of 
            
            
            
            gas bubbles.
          • Visual Validation : Continue the dropwise addition until the effervescence completely ceases. The lack of gas evolution physically validates that the excess

            
             ions from the hydrochloride salt have been consumed.
            
          • Quantitative Validation : Measure the solution with the pH meter. The target endpoint is a stable pH between 6.5 and 7.5. Cross-verify this reading by dipping a pH indicator strip into the solution.

          • Containment & Venting : Transfer the neutralized solution to a clearly labeled "Neutralized Aqueous Waste" PP carboy. Critical Safety Step: Do not seal the container tightly for at least 30 minutes to allow any residual dissolved

            
             to vent, preventing pressure buildup and potential container rupture.
            
          • Final Disposal : Submit the properly labeled container to your institution's EHS department for transport to an approved waste disposal plant[4].

          References

          • Source: fishersci.
          • Source: nih.gov (PubMed)
          • Source: acs.
          • Source: benchchem.

          Sources

          ×

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.